Dehydroadynerigenin glucosyldigitaloside
Description
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Properties
Molecular Formula |
C36H52O13 |
|---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
3-[(1R,3S,7S,10S,11R,14R,16S)-14-[(2S,3S,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19-,20+,22-,23-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34-,35+,36-/m0/s1 |
InChI Key |
ULJZNLQMTRZTJF-ADXMUPJTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dehydroadynerigenin Glucosyldigitaloside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds with significant physiological effects. While not as extensively studied as other cardiac glycosides like digoxin (B3395198) or oleandrin, it holds interest for researchers in pharmacology and drug development due to its potential biological activities. This guide provides a comprehensive overview of its natural sources, methods for its isolation and analysis, and its presumed mechanism of action based on the current understanding of cardiac glycosides.
Natural Sources of this compound
This compound is primarily found in plant species belonging to the Apocynaceae family, most notably in Nerium oleander, commonly known as oleander. This evergreen shrub is a rich source of a diverse array of cardiac glycosides. While the specific concentration of this compound has not been frequently reported, studies have quantified the total cardiac glycoside content in Nerium oleander, providing a basis for estimating its potential yield.
Table 1: Total Cardiac Glycoside Content in Nerium oleander
| Plant Part | Extraction Solvent | Total Cardiac Glycoside Content (mg Securidaside Equivalent/g of dry weight) |
| Leaf | Water | 169.89 ± 0.21 |
| Methanol (B129727) | 259.71 ± 0.23 | |
| Flower | Water | 123.44 ± 0.10 |
| Methanol | 200.25 ± 0.31 |
Data from a study on the phytochemical screening of Nerium oleander L. extracts.
It is important to note that the composition and concentration of cardiac glycosides in Nerium oleander can vary depending on factors such as the geographical location, season, and the specific cultivar of the plant.
Experimental Protocols
The isolation and quantification of this compound from its natural sources involve a multi-step process. The following protocols are based on established methods for the extraction and analysis of cardiac glycosides from Nerium oleander.
Extraction of Cardiac Glycosides from Nerium oleander Leaves
This protocol describes a general method for the extraction of a broad range of cardiac glycosides.
Materials:
-
Dried and powdered leaves of Nerium oleander
-
Methanol
-
Distilled water
-
Shaker or sonicator
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Mix 10 g of the powdered leaf material with 100 mL of 80% methanol in a flask.
-
Agitate the mixture on a shaker at room temperature for 24 hours or sonicate for 1 hour.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract can be used for further purification and analysis.
Quantification of Cardiac Glycosides using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of cardiac glycosides.
Instrumentation:
-
UHPLC system coupled with a triple quadrupole tandem mass spectrometer.
-
C18 reversed-phase analytical column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
Gradient Elution Program:
-
A linear gradient from 10% to 90% Solvent B over 20 minutes, followed by a 5-minute hold at 90% Solvent B and a 5-minute re-equilibration at 10% Solvent B.
Mass Spectrometry Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) will be used for quantification, with specific precursor-to-product ion transitions for this compound needing to be determined through standard infusion.
Procedure:
-
Prepare a standard stock solution of this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the crude extract in the initial mobile phase composition.
-
Inject the standards and the sample extract into the HPLC-MS/MS system.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cells.[1] This inhibition leads to a cascade of downstream effects that are of significant interest in both cardiology and oncology.
Inhibition of Na+/K+-ATPase and Increased Intracellular Calcium
The Na+/K+-ATPase pump is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump, cardiac glycosides cause an increase in the intracellular concentration of sodium ions. This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration.[1]
Caption: Inhibition of Na+/K+-ATPase by this compound.
Downstream Signaling in Cancer Cells
The disruption of ion homeostasis caused by cardiac glycosides can trigger various signaling pathways within cancer cells, often leading to apoptosis and inhibition of cell proliferation. One of the key pathways affected is the NF-κB signaling pathway. Oleandrin, another cardiac glycoside from Nerium oleander, has been shown to inhibit the activity of NF-κB.[2] Furthermore, the increase in intracellular calcium can lead to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis.
Caption: Putative signaling cascade initiated by this compound in cancer cells.
Conclusion
This compound represents a potentially valuable natural product for further pharmacological investigation. While its primary natural source, Nerium oleander, is well-established, more research is needed to quantify its concentration in various plant parts and cultivars. The experimental protocols outlined in this guide provide a solid foundation for the isolation and analysis of this compound. The presumed mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, opens avenues for exploring its therapeutic potential, particularly in the context of cancer and cardiovascular diseases. Further studies are warranted to elucidate the specific signaling pathways modulated by this compound and to fully understand its pharmacological profile.
References
Dehydroadynerigenin Glucosyldigitaloside: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds with a long history of use in treating heart conditions.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this specific glycoside, with a focus on methodologies relevant to researchers in drug discovery and development. While detailed quantitative data for this particular molecule remains sparse in publicly accessible literature, this document outlines the general protocols and pathways applicable to its class.
Discovery and Sourcing
This compound is a member of the cardiac glycoside family, which are prominently found in the plant genus Digitalis, commonly known as foxglove.[1][2][4] The discovery of these compounds dates back to the 18th century, with William Withering's initial observations of the therapeutic effects of Digitalis purpurea extracts on heart ailments.[1][3] The isolation of specific glycosides, including this compound, is a result of subsequent phytochemical investigations of these plants.
Source Organism: Digitalis species (e.g., Digitalis purpurea, Digitalis lanata)
Mechanism of Action: A Dual Pathway
Cardiac glycosides, as a class, are primarily known for their inhibitory effect on the cellular Na+/K+-ATPase pump.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This cascade ultimately enhances the contractility of cardiac muscle, providing the therapeutic basis for their use in heart failure.[1]
Recent research has also uncovered an alternative anti-inflammatory pathway for some cardiac glycosides. This pathway involves the inhibition of the TNF-α/NF-κB signaling cascade, suggesting potential applications beyond cardiovascular diseases.
Signaling Pathway Diagrams
Experimental Protocols: Isolation and Purification
The isolation of this compound from Digitalis plant material follows a general workflow for cardiac glycosides. The process involves extraction, partitioning, and chromatographic purification.
Extraction
-
Plant Material Preparation: Dried and powdered leaves of Digitalis species are used as the starting material.
-
Solvent Extraction: The powdered material is subjected to exhaustive extraction with a polar solvent, typically ethanol (B145695) or methanol (B129727), to solubilize the glycosides. This can be performed using maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted extraction to improve efficiency.
Purification
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous solution and an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and methanol) to remove highly polar or non-polar impurities.
-
Chromatography: The resulting enriched fraction is subjected to one or more chromatographic steps for the final purification of this compound.
-
Column Chromatography: Initial separation can be achieved using silica (B1680970) gel or reversed-phase (C18) column chromatography with a gradient elution system (e.g., increasing polarity of methanol in chloroform).
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity compound is typically performed using preparative reversed-phase HPLC.
-
Experimental Workflow Diagram
Structure Elucidation
The definitive structure of this compound is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure of the steroid nucleus and the attached sugar moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula. Tandem MS (MS/MS) experiments can be used to fragment the molecule and deduce the sequence of the sugar units.
Quantitative Data
| Parameter | Method | Expected Range/Value |
| Extraction Yield | Gravimetric analysis | Highly variable depending on plant material and extraction method |
| Purity | HPLC-UV, NMR | >95% for use as a reference standard |
| Molecular Weight | High-Resolution Mass Spectrometry | To be determined and matched with theoretical mass |
| Biological Activity (IC₅₀) | Na+/K+-ATPase inhibition assay, TNF-α/NF-κB reporter assay | To be determined |
Conclusion and Future Directions
This compound represents a potentially valuable cardiac glycoside for further pharmacological investigation. The protocols outlined in this guide provide a foundation for its isolation and characterization. Future research should focus on obtaining precise quantitative data on its biological activities, including its potency against the Na+/K+-ATPase pump and its potential anti-inflammatory effects. Such studies will be critical in determining its therapeutic potential and advancing it through the drug discovery pipeline.
References
An In-depth Technical Guide on the Dehydroadynerigenin Glucosyldigitaloside Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the biosynthetic pathway of dehydroadynerigenin glucosyldigitaloside, a complex cardiac glycoside. It consolidates current knowledge on the enzymatic steps, intermediate compounds, and relevant experimental methodologies.
Introduction to Cardiac Glycosides
Cardiac glycosides are a class of naturally occurring steroid-derived compounds, renowned for their profound effects on heart muscle contractility.[1] For centuries, extracts from plants like Digitalis purpurea (foxglove) have been used to treat conditions such as congestive heart failure and cardiac arrhythmias.[2] These molecules consist of a steroid nucleus (the aglycone or genin) and a sugar moiety. The aglycone is responsible for the pharmacological activity, which primarily involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[3]
This compound belongs to the cardenolide subgroup of cardiac glycosides, characterized by a five-membered butenolide ring attached to the steroid core.[4] Its biosynthesis is a multi-step process involving a series of enzymatic modifications to a sterol precursor. Understanding this pathway is crucial for the potential biotechnological production of these valuable therapeutic compounds.[5]
The Biosynthetic Pathway of Cardenolides
The biosynthesis of cardenolides is a complex process that can be broadly divided into three stages: the formation of the pregnane (B1235032) intermediate from a sterol precursor, the modification of the steroid core to form the aglycone, and the glycosylation of the aglycone.[5]
Formation of the Pregnenolone Precursor
The pathway begins with cholesterol or other phytosterols. The initial and rate-limiting step is the conversion of these sterols into pregnenolone.[6] This reaction is catalyzed by a cytochrome P450 enzyme.
-
Key Enzyme: Cytochrome P450, family 87, subfamily A (CYP87A)
-
Reaction: Cleavage of the sterol side chain to produce pregnenolone.[7]
dot digraph "Pregnenolone Formation" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];
Cholesterol [label="Cholesterol / Phytosterols"]; Pregnenolone [label="Pregnenolone"];
Cholesterol -> Pregnenolone [label="CYP87A"]; } caption: "Initial step of cardenolide biosynthesis."
Conversion of Pregnenolone to the Cardenolide Aglycone
Pregnenolone undergoes a series of modifications to form the cardenolide aglycone. This part of the pathway involves dehydrogenation, isomerization, reduction, and several hydroxylation steps.
-
Pregnenolone to Progesterone (B1679170): Pregnenolone is converted to progesterone in a two-step reaction catalyzed by a bifunctional enzyme.[8]
-
Progesterone to 5β-Pregnane-3,20-dione: Progesterone is then stereospecifically reduced to 5β-pregnane-3,20-dione.
-
Enzyme: Progesterone 5β-reductase (P5βR).[11]
-
-
Further Modifications: The 5β-pregnane-3,20-dione molecule undergoes further modifications, including hydroxylations at the C14 and C21 positions, which are critical for the formation of the butenolide ring.[11]
-
Putative Formation of Dehydroadynerigenin: The formation of the "dehydro" aglycone from a saturated precursor like adynerigenin would require a dehydrogenation step, likely introducing a double bond into the steroid nucleus. While the specific enzyme for this reaction in the context of dehydroadynerigenin biosynthesis has not been definitively characterized, it is putatively catalyzed by a steroid dehydrogenase.
dot digraph "Cardenolide Aglycone Biosynthesis" { graph [splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
Pregnenolone -> Progesterone [label="3β-HSD"]; Progesterone -> "5β-Pregnane-3,20-dione" [label="P5βR"]; "5β-Pregnane-3,20-dione" -> "Cardenolide Precursors" [label="Hydroxylases, etc."]; "Cardenolide Precursors" -> "Adynerigenin" [label="Series of modifications"]; "Adynerigenin" -> "Dehydroadynerigenin" [label="Putative\nDehydrogenase", style=dashed, color="#EA4335"]; } caption: "Core pathway to the dehydroadynerigenin aglycone."
Glycosylation of the Aglycone
The final stage in the biosynthesis of this compound is the sequential addition of sugar moieties to the dehydroadynerigenin aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar from an activated UDP-sugar donor to the aglycone.[12][13]
The sugar chain "glucosyldigitaloside" implies the presence of both glucose and digitalose. The exact sequence of their addition and the specific UGTs involved are not fully elucidated but likely involve at least two separate enzymatic steps.
dot digraph "Glycosylation_Pathway" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#FBBC05"];
} caption: "Proposed glycosylation of the aglycone."
Quantitative Data
Quantitative data for the specific enzymes and intermediates in the this compound pathway are limited. The following tables provide representative data for related cardiac glycosides and their biosynthetic enzymes from Digitalis species to serve as a reference.
Table 1: Representative Concentrations of Cardiac Glycosides in Digitalis Species
| Compound | Plant Species | Tissue | Concentration (µ g/100 mg dry weight) | Reference |
| Digoxin | Digitalis lanata | Leaf | 8.6 - 13.2 | [2] |
| Lanatoside C | Digitalis lanata | Leaf | 55.8 - 153.2 | [2] |
| Total Glycosides | Digitalis schischkinii | Leaf | 860 - 1000 | [1] |
Table 2: Kinetic Properties of a Related Cardenolide Biosynthetic Enzyme
| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg) | Source Organism |
| Progesterone 5β-reductase | Progesterone | ~10 | Not Reported | Digitalis lanata |
Experimental Protocols
The elucidation of the cardenolide biosynthetic pathway relies on a combination of biochemical and analytical techniques.
Extraction of Cardiac Glycosides from Plant Material
This protocol provides a general method for the extraction of cardiac glycosides from Digitalis leaves.
-
Sample Preparation: Harvest and freeze-dry the plant leaves. Grind the dried leaves into a fine powder.
-
Extraction:
-
Suspend the powdered leaf material in 80% methanol (B129727) (e.g., 10 mg/mL).[14]
-
Incubate the suspension at 65°C for 10 minutes.[14]
-
Centrifuge the mixture at high speed (e.g., 18,000 x g) for 10 minutes to pellet the cell debris.[14]
-
Collect the supernatant containing the cardiac glycosides.
-
-
Purification (Optional): For further purification, the crude extract can be subjected to solid-phase extraction (SPE) to remove interfering compounds.
Analysis by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of cardiac glycosides.[15][16]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile, often with an additive such as formic acid or ammonium (B1175870) formate, is employed.[16]
-
Detection: A mass spectrometer is used for detection, often in selected reaction monitoring (SRM) mode for high sensitivity and specificity.[16]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Fragmentation: Collision-induced dissociation (CID) is used to fragment the parent ions, and the resulting daughter ions are monitored for quantification.
-
Enzyme Assay for 3β-Hydroxysteroid Dehydrogenase
This is a representative spectrophotometric assay for a key enzyme in the early stages of the pathway.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
Initiation: Start the reaction by adding the substrate (e.g., pregnenolone).[17]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[17]
-
Measurement: Measure the absorbance at 490 nm, which corresponds to the formation of formazan (B1609692).[17] The rate of formazan formation is proportional to the enzyme activity.
Conclusion
The biosynthetic pathway of this compound is a complex process rooted in the well-established pathway of cardenolide biosynthesis in plants like Digitalis. While the initial steps, from sterol precursors to progesterone derivatives, are relatively well understood, the specific enzymatic reactions leading to the dehydroadynerigenin aglycone and the precise sequence of glycosylation remain areas for further investigation. The methodologies outlined in this guide provide a framework for the extraction, analysis, and enzymatic study of this and related cardiac glycosides. Future research, leveraging modern techniques in genomics, transcriptomics, and metabolomics, will be essential to fully elucidate the remaining steps of this intricate biosynthetic pathway, paving the way for potential biotechnological applications.
References
- 1. [Cardiac glycoside composition in the leaves of Digitalis schischkinii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. cardenolide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation of Δ5-3β-hydroxysteroid dehydrogenase involved in the biosynthetic pathway of cardenolides and its expression level under the influence of salicylic acid and methyl jasmonate elicitors in foxglove (Digitalis nervosa L) [ijrfpbgr.areeo.ac.ir]
- 6. PR_Kunert [ice.mpg.de]
- 7. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 14. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four enzymes control natural variation in the steroid core of Erysimum cardenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A colorimetric assay method for 3beta-hydroxy-delta5-steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroadynerigenin glucosyldigitaloside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroadynerigenin glucosyldigitaloside is a naturally occurring cardiac glycoside found in Nerium indicum (also known as Nerium oleander). As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, a critical regulator of cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events, implicating this compound in potential therapeutic applications ranging from cardiotonic support to anticancer activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound and related cardiac glycosides. It includes detailed experimental protocols for the isolation, characterization, and evaluation of this class of compounds, alongside visualizations of the key signaling pathways they modulate.
Chemical Structure and Properties
This compound possesses a complex steroidal structure characteristic of cardenolides, featuring a lactone ring and a glycosidic linkage to a sugar moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 144223-70-1 | [1] |
| Molecular Formula | C₃₆H₅₂O₁₃ | [2] |
| Molecular Weight | 692.79 g/mol | [2] |
| SMILES Notation | C[C@@H]1--INVALID-LINK--O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(C(=CC[C@]56[C@]4(O6)CCC3C2)C7=CC(=O)OC7)C)C)O)OC">C@@HO[C@H]8--INVALID-LINK--CO)O)O">C@@HO | [1] |
| Natural Source | Nerium indicum (syn. Nerium oleander) | [1] |
A 2D representation of the chemical structure can be generated from the SMILES notation provided.
Natural Occurrence, Biosynthesis, and Isolation
Natural Source: this compound is a constituent of the plant Nerium indicum, a species well-known for producing a variety of cardiac glycosides.[1]
Biosynthesis Overview: The biosynthesis of cardiac glycosides in plants like Nerium oleander is a complex process. The aglycone (steroid) core is derived from the isoprenoid pathway, while the sugar moieties are synthesized and activated as nucleotide-diphosphate sugars before being attached to the aglycone by glycosyltransferases.
Isolation Protocol: A general protocol for the isolation and purification of cardiac glycosides from plant material is as follows. This protocol may require optimization for the specific isolation of this compound.
Experimental Protocol: Isolation and Purification of Cardiac Glycosides from Nerium species
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves of Nerium indicum) is extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 48-72 hours).
-
The extraction process is typically repeated multiple times to ensure complete extraction of the glycosides.
-
The extracts are combined and concentrated under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
The concentrated crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol).
-
Cardiac glycosides, being moderately polar, are often enriched in the chloroform and ethyl acetate fractions.
-
-
Chromatographic Purification:
-
The enriched fractions are subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized by spraying with a reagent such as Liebermann-Burchard reagent followed by heating.
-
Fractions with similar TLC profiles are pooled.
-
-
Further Purification:
-
Final purification of individual glycosides is typically achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.
-
Biological Activity and Mechanism of Action
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an ion pump essential for maintaining the electrochemical gradients across the plasma membrane of animal cells.
Inhibition of Na+/K+-ATPase: this compound, as a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase. By binding to the extracellular domain of the α-subunit of the pump, it locks the enzyme in a phosphorylated conformation, preventing the transport of Na+ out of the cell and K+ into the cell. This leads to an increase in the intracellular Na+ concentration.
Downstream Signaling: The rise in intracellular Na+ alters the function of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). The reduced Na+ gradient across the membrane diminishes the driving force for Ca2+ extrusion by the NCX, leading to an increase in the intracellular Ca2+ concentration. In cardiac myocytes, this elevated Ca2+ results in a positive inotropic effect (increased force of contraction). In other cell types, such as cancer cells, the disruption of ion homeostasis and the subsequent signaling cascades can lead to apoptosis and inhibition of proliferation.
Signaling Pathways: The interaction of cardiac glycosides with the Na+/K+-ATPase also initiates intracellular signaling cascades independent of the ion concentration changes. The Na+/K+-ATPase can act as a signal transducer, interacting with neighboring proteins to activate pathways such as:
-
Src/MAPK Pathway: Activation of Src kinase, leading to the phosphorylation and activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which can influence cell proliferation and survival.
-
PI3K/Akt Pathway: Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a key regulator of cell survival, growth, and metabolism.
-
NF-κB Pathway: Modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is critically involved in inflammation, immunity, and cell survival.
Quantitative Data for Related Cardiac Glycosides: While specific quantitative data for this compound is not readily available in the public domain, the following table provides IC50 values for other well-studied cardiac glycosides, offering a comparative context for its potential potency.
Table 2: Cytotoxicity of Representative Cardiac Glycosides in Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (nM) | Source |
| Ouabain | MDA-MB-231 | Kynurenine Production | 89 | [2] |
| Digoxin | MDA-MB-231 | Kynurenine Production | ~164 | [2] |
| Ouabain | A549 | Kynurenine Production | 17 | [2] |
| Digoxin | A549 | Kynurenine Production | 40 | [2] |
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the biological activity of cardiac glycosides.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
-
Enzyme Preparation: A purified or partially purified preparation of Na+/K+-ATPase from a source such as porcine cerebral cortex or canine kidney is used.
-
Reaction Mixture: The standard reaction mixture contains Tris-HCl buffer (pH 7.4), NaCl, KCl, MgCl₂, and ATP.
-
Inhibition Assay:
-
The enzyme is pre-incubated with varying concentrations of the test compound (this compound) for a defined period at 37°C.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C and then stopped by the addition of a quenching solution (e.g., trichloroacetic acid).
-
A parallel set of reactions is run in the absence of KCl (or in the presence of a specific inhibitor like ouabain) to determine the Mg2+-ATPase activity, which is subtracted from the total ATPase activity to obtain the Na+/K+-ATPase activity.
-
-
Phosphate Detection: The amount of liberated Pi is determined colorimetrically using a reagent such as ammonium (B1175870) molybdate (B1676688) in the presence of a reducing agent (e.g., ascorbic acid), which forms a colored complex. The absorbance is measured at a specific wavelength (e.g., 660 nm).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control, and the GI50 (concentration for 50% inhibition of cell growth) is calculated.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at a concentration expected to induce apoptosis for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Necrotic cells are Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by cardiac glycosides and a typical experimental workflow.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Caption: Signal transduction pathways modulated by cardiac glycosides.
Caption: General experimental workflow for studying this compound.
References
In-Depth Technical Guide: Biological Activity of Dehydroadynerigenin Glucosyl-Digitaloside and Related Cardiac Glycosides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dehydroadynerigenin glucosyldigitaloside is a member of the cardiac glycoside family, a class of naturally derived compounds known for their significant biological activities. While specific research on this compound is limited, this guide synthesizes the established knowledge of closely related and well-studied cardiac glycosides, such as digitoxin (B75463) and ouabain, to provide a comprehensive overview of their shared mechanism of action, biological effects, and the experimental protocols used for their evaluation. The primary mode of action for these compounds is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of intracellular events culminating in selective cytotoxicity, particularly against cancer cells, through the induction of apoptosis. This document provides quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The principal molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration. This disrupts the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1] In cardiac muscle cells, this elevation of intracellular calcium enhances the force of contraction, which is the basis for their traditional use in treating heart conditions.[1] However, in other cell types, particularly cancer cells, this ionic imbalance triggers a series of signaling events that can lead to cell death.
Quantitative Biological Activity: Cytotoxicity of Cardiac Glycosides
Due to the limited availability of specific quantitative data for this compound, this section presents the cytotoxic activities of the closely related and extensively studied cardiac glycoside, digitoxin, against various human cancer cell lines. These values, presented as IC50 (the concentration of a drug that gives half-maximal response), demonstrate the potent anti-proliferative effects of this class of compounds.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 6.4 ± 0.4 | [2] |
| TK-10 | Renal Adenocarcinoma | 3 | [2][3] |
| UACC-62 | Melanoma | Not specified, but active | Not specified |
| MCF-7 | Breast Adenocarcinoma | Not specified, but active | Not specified |
| A549 | Lung Carcinoma | Not specified, but active | [4] |
| Various Solid Tumors | Mixed | Selectively toxic | [5] |
| Various Hematological Tumors | Mixed | Less selectively toxic | [5] |
Note: The cytotoxicity of cardiac glycosides can be influenced by the specific resistance mechanisms of different cancer cell lines, although studies suggest that resistance mediated by P-glycoprotein, topoisomerase II, and multidrug resistance-associated protein has a limited effect on the activity of compounds like digitoxin.[5]
Signaling Pathways in Cardiac Glycoside-Induced Apoptosis
The cytotoxic effects of cardiac glycosides in cancer cells are primarily mediated by the induction of apoptosis, a form of programmed cell death. The inhibition of Na+/K+-ATPase initiates a signaling cascade that can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Diagram of Cardiac Glycoside-Induced Apoptosis Signaling
Caption: Cardiac glycoside-induced apoptosis signaling pathway.
The process is initiated by the binding of the cardiac glycoside to and inhibition of the Na+/K+-ATPase. This leads to an increase in intracellular sodium and calcium, which in turn elevates reactive oxygen species (ROS). ROS promotes the activation of the pro-apoptotic protein Bax and inhibits the anti-apoptotic protein Bcl-2. Concurrently, some cardiac glycosides can upregulate the expression of Fas ligand (FasL), which binds to the Fas receptor, leading to the activation of the extrinsic pathway via caspase-8.[6] Caspase-8 can directly activate caspase-3 and also cleave Bid to tBid, which further activates Bax. The activation of Bax leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which then activates the executioner caspase-3, ultimately leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of cardiac glycosides.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside (e.g., this compound) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Na+/K+-ATPase Inhibition Assay
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Principle: The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between these two measurements represents the specific Na+/K+-ATPase activity. The inhibitory effect of a test compound is determined by comparing the specific activity in its presence to a control.[1]
Materials:
-
Na+/K+-ATPase enzyme preparation (commercially available or prepared from tissue homogenates)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[1]
-
ATP Solution (10 mM)[1]
-
Test compound (this compound) stock solution
-
Positive control: Ouabain[1]
-
Malachite Green reagent for phosphate detection[1]
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate.[1]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Pre-incubation: Mix gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[1]
-
Reaction Termination: Stop the reaction by adding 50 µL of Malachite Green reagent.[1]
-
Color Development and Measurement: Allow color to develop for 15-20 minutes at room temperature and measure the absorbance at a wavelength of 620-660 nm.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. Determine the percent inhibition of Na+/K+-ATPase activity by the test compound compared to the control.
Conclusion and Future Directions
This compound, as a cardiac glycoside, is predicted to exhibit significant biological activity, primarily through the inhibition of the Na+/K+-ATPase. This guide, by leveraging data from analogous compounds, provides a foundational understanding of its potential cytotoxic and pro-apoptotic effects on cancer cells. The detailed experimental protocols offer a practical framework for the empirical investigation of this compound's specific biological profile. Future research should focus on generating specific quantitative data for this compound, exploring its efficacy in various cancer models, and further elucidating the nuances of its interaction with cellular signaling pathways. Such studies will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain Induces Apoptotic Cell Death Through Caspase- and Mitochondria-dependent Pathways in Human Osteosarcoma U-2 OS Cells | Anticancer Research [ar.iiarjournals.org]
Dehydroadynerigenin Glucosyldigitaloside: A Technical Whitepaper on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the therapeutic uses, experimental protocols, and signaling pathways of Dehydroadynerigenin glucosyldigitaloside is limited. This document leverages available information on structurally and functionally related cardiac glycosides, particularly oleandrin (B1683999), isolated from the same plant family (Nerium), to provide a comprehensive technical guide on the potential of this class of compounds. The data and protocols presented herein should be considered representative for cardiac glycosides and may serve as a foundation for the investigation of this compound.
Executive Summary
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1] The primary and most well-understood mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2] This inhibition leads to a cascade of intracellular events, most notably an increase in intracellular calcium concentrations, which is the basis for their historical use in treating cardiac conditions like congestive heart failure and arrhythmias.[3][4]
Emerging research has unveiled the potent anticancer activities of cardiac glycosides, positioning them as promising candidates for novel oncological therapies. This whitepaper will provide an in-depth exploration of the potential therapeutic uses of this compound, drawing parallels from the extensive research on related compounds. It will cover the core mechanism of action, delve into the intricate signaling pathways implicated in their anticancer effects, present available quantitative data, and outline detailed experimental protocols for their evaluation.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational mechanism of action for cardiac glycosides is their binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump. This enzyme actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process vital for numerous cellular functions, including nerve conduction, muscle contraction, and maintenance of cell volume.
Figure 1: Core mechanism of Na+/K+-ATPase inhibition by cardiac glycosides.
Inhibition of the Na+/K+-ATPase pump by this compound leads to an accumulation of intracellular Na+. This elevated intracellular Na+ concentration alters the electrochemical gradient that drives the Na+/Ca2+ exchanger, resulting in a reduced efflux of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ is a key signaling event that triggers a variety of downstream effects, including both the cardiotonic effects and the more recently discovered anticancer activities.
Potential Therapeutic Use in Oncology
The anticancer potential of cardiac glycosides is a rapidly expanding field of research. Numerous studies on compounds like oleandrin have demonstrated potent activity against a wide range of cancer cell lines. The proposed anticancer mechanisms are multifaceted and extend beyond simple cytotoxicity.
Induction of Apoptosis
One of the primary mechanisms by which cardiac glycosides exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or malignant cells and is tightly regulated by complex signaling pathways. Cardiac glycosides have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Figure 2: Overview of intrinsic and extrinsic apoptosis signaling pathways.
Modulation of Key Cancer-Related Signaling Pathways
Beyond apoptosis induction, cardiac glycosides modulate several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Research on oleandrin has identified the following as key targets:
-
PI3K/Akt/NF-κB Pathway: This is a central pro-survival pathway that is often hyperactivated in cancer. Oleandrin has been shown to inhibit this pathway, thereby reducing cancer cell survival and proliferation.
-
ERK (MAPK) Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell growth and division. Modulation of this pathway by cardiac glycosides can contribute to their anticancer effects.
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers. Evidence suggests that cardiac glycosides can interfere with Wnt/β-catenin signaling.
Induction of Immunogenic Cell Death (ICD)
A particularly promising therapeutic aspect of some cardiac glycosides, such as oleandrin, is their ability to induce immunogenic cell death (ICD).[5] ICD is a form of apoptosis that stimulates an adaptive immune response against cancer cells. This occurs through the surface exposure of "eat-me" signals like calreticulin (B1178941) (CRT) and the release of "find-me" signals such as ATP and high-mobility group box 1 (HMGB1).[5] The induction of ICD by oleandrin has been linked to the activation of the PERK/eIF2α/ATF4/CHOP pathway, which is a component of the endoplasmic reticulum (ER) stress response.[5]
Figure 3: PERK/eIF2α/ATF4/CHOP pathway in ICD induction.
Quantitative Data on Cardiac Glycoside Activity
| Compound | Cell Line(s) | Assay Type | Endpoint | Result | Reference |
| Oleandrin | MCF7 (Breast Cancer) | Cytotoxicity | IC50 | 14.5 nM | [5] |
| Oleandrin | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50 | 24.62 nM | [5] |
| Digoxin | SKOV-3 (Ovarian Cancer) | Cytotoxicity (LDH Assay) | Cytotoxicity Increase | ~13-fold at 10⁻⁴ M | [6] |
| Digitoxin | SKOV-3 (Ovarian Cancer) | Cytotoxicity (LDH Assay) | Cytotoxicity Increase | ~15-fold at 10⁻⁵ M | [6] |
Experimental Protocols
The following section details experimental methodologies that can be employed to investigate the therapeutic potential of this compound.
Figure 4: Hypothetical experimental workflow for anticancer evaluation.
Na+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on the Na+/K+-ATPase enzyme.
Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
ATP (disodium salt)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 20 mM KCl, and 4 mM MgCl2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, the purified Na+/K+-ATPase enzyme, and the test compound at various concentrations. Include a positive control (e.g., ouabain) and a negative control (vehicle).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., SDS).
-
Add the malachite green reagent to each well and incubate at room temperature for color development.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability and Cytotoxicity Assays (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest (e.g., MCF7, A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for a specified time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
This compound, as a member of the cardiac glycoside family, holds significant therapeutic promise, particularly in the realm of oncology. The well-established mechanism of Na+/K+-ATPase inhibition provides a solid foundation for its biological activity. Drawing parallels from the extensively studied compound oleandrin, it is plausible that this compound may exert potent anticancer effects through the induction of apoptosis, modulation of key cancer-related signaling pathways, and potentially the induction of an immunogenic cell death response.
Future research should focus on the direct investigation of this compound to confirm these hypotheses. Key research priorities include:
-
Isolation and Purification: Development of robust protocols for the isolation and purification of this compound from natural sources (e.g., Nerium indicum).
-
In Vitro Characterization: Comprehensive screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.
-
Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound in cancer cells.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of its antitumor efficacy in preclinical animal models and characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
A thorough investigation of this compound is warranted to unlock its full therapeutic potential and to pave the way for its development as a novel therapeutic agent for cardiovascular diseases and cancer.
References
- 1. This compound | 144223-70-1 | OD44163 [biosynth.com]
- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnsbm.org [jnsbm.org]
- 4. phcogrev.com [phcogrev.com]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Dehydroadynerigenin glucosyldigitaloside (CAS 144223-70-1) - A Cardiac Glycoside
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the available scientific and technical information regarding Dehydroadynerigenin glucosyldigitaloside, CAS number 144223-70-1. Despite a comprehensive search of scientific literature and databases, detailed experimental data, specific protocols, and in-depth signaling pathway information for this particular compound are not publicly available.
This guide will, therefore, provide a detailed overview of the class of compounds to which this compound belongs—cardiac glycosides. The information presented herein is based on the well-established knowledge of this family of molecules and serves as a foundational resource for researchers interested in this compound.
Compound Identification and Chemical Properties
This compound is classified as a cardiac glycoside. While specific experimental data for this compound is scarce, its chemical identity is established.
| Property | Value | Source |
| CAS Number | 144223-70-1 | Chemical Supplier Catalogs |
| Molecular Formula | C36H52O13 | Pharmaffiliates[1] |
| Molecular Weight | 692.8 g/mol | Pharmaffiliates[1] |
| General Class | Cardiac Glycoside | Biosynth[1] |
| Reported Origin | Can be isolated from the herbs of Nerium indicum and is found in species of the Digitalis genus. | MedChemExpress[2], Biosynth[1] |
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
Cardiac glycosides, as a class, exert their physiological effects primarily through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[3]
The signaling cascade initiated by Na+/K+-ATPase inhibition is as follows:
-
Binding and Inhibition: Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport.
-
Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase pump leads to a decrease in the extrusion of sodium ions (Na+) from the cell, resulting in an accumulation of intracellular Na+.
-
Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the driving force for Ca2+ extrusion from the cell.
-
Increased Intracellular Calcium: The reduced activity of the Na+/Ca2+ exchanger leads to an elevation of intracellular calcium ion (Ca2+) concentration.
-
Enhanced Cardiac Contractility: In cardiac myocytes, the increased intracellular Ca2+ is taken up by the sarcoplasmic reticulum. Upon stimulation, a larger amount of Ca2+ is released, leading to a more forceful contraction of the heart muscle (positive inotropic effect).
Visualizing the General Cardiac Glycoside Signaling Pathway
The following diagram illustrates the established mechanism of action for cardiac glycosides.
Caption: General signaling pathway of cardiac glycosides.
Potential Experimental Protocols (General)
While no specific protocols for this compound are available, the following outlines a general methodology for assessing the activity of a cardiac glycoside on its primary target, Na+/K+-ATPase. This protocol is based on commonly used methods for other compounds in this class.
In Vitro Na+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Na+/K+-ATPase activity.
Principle: The enzymatic activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (like ouabain) or in the absence of Na+ and K+ represents the activity of the enzyme.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or canine kidney)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
MgCl2, NaCl, KCl solutions
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Ouabain (B1677812) (as a positive control)
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to their final concentrations. Prepare a series of dilutions of the test compound and the positive control (ouabain).
-
Enzyme Reaction:
-
In a 96-well microplate, add the assay buffer, MgCl2, NaCl, and KCl.
-
Add the diluted test compound or control to the respective wells. Include wells for a vehicle control (solvent only) and a baseline control (without enzyme or with a high concentration of ouabain).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding a pre-warmed solution of ATP to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding the phosphate detection reagent. This reagent typically contains an acid to stop the enzymatic reaction and a colorimetric agent that reacts with the released Pi.
-
Allow color to develop according to the reagent manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the baseline control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing a General Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a potential Na+/K+-ATPase inhibitor.
Caption: General workflow for an in vitro Na+/K+-ATPase inhibition assay.
Conclusion and Future Directions
This compound is identified as a cardiac glycoside, a class of compounds with a well-defined mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. This action leads to increased intracellular calcium and enhanced cardiac contractility.
However, a critical gap in the publicly available scientific literature exists for this specific compound. There is a lack of quantitative biological data, detailed experimental protocols, and specific signaling pathway elucidation.
For researchers and drug development professionals interested in this compound, the following steps are recommended:
-
Primary Research: Conduct foundational in vitro studies, such as the Na+/K+-ATPase inhibition assay described, to determine its potency (IC50).
-
Cell-Based Assays: Evaluate its effects on intracellular calcium levels and contractility in cardiac myocyte cell lines.
-
Source Material Analysis: If isolated from a natural source, perform detailed analytical chemistry to confirm its structure and purity and to identify other related compounds in the extract.
-
Comparative Studies: Compare its activity profile with well-characterized cardiac glycosides like digoxin (B3395198) and ouabain to understand its unique properties.
This technical guide provides the foundational knowledge of the compound class, which is essential for guiding future research into the specific properties and potential applications of this compound.
References
An In-Depth Technical Guide to Dehydroadynerigenin Glucosyldigitaloside in Digitalis Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardenolide, a type of cardiac glycoside, found within various species of the Digitalis genus, commonly known as foxglove. Like other cardiac glycosides, it is recognized for its effects on cardiac tissue, primarily through the inhibition of the Na+/K+-ATPase enzyme. This technical guide provides a comprehensive overview of this compound, including its presence in Digitalis species, methods for its analysis, and its mechanism of action, tailored for a scientific audience.
Quantitative Analysis
While extensive quantitative data for many primary cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) in Digitalis species are available, specific quantitative measurements for this compound are not widely reported in publicly available literature. The concentration of this and other minor cardiac glycosides can vary significantly based on the Digitalis species, subspecies, geographical location, and harvesting time.
For context, studies on the major cardenolides in Digitalis lanata and Digitalis purpurea provide a framework for expected concentrations of related compounds.
Table 1: Concentration of Major Cardenolides in Digitalis Species
| Cardenolide | Digitalis Species | Plant Part | Concentration Range | Reference |
| Lanatoside C | Digitalis lanata | Leaves | 0.1 - 0.4% of dry weight | [1] |
| Digoxin | Digitalis lanata | Leaves | 0.05 - 0.2% of dry weight | [1] |
| Digitoxin | Digitalis purpurea | Leaves | 0.15 - 0.4% of dry weight | [2] |
| Gitoxin | Digitalis purpurea | Leaves | 0.05 - 0.15% of dry weight | [2] |
Note: The concentrations of this compound are expected to be lower than these major glycosides.
Experimental Protocols
The analysis of this compound from Digitalis species involves several key stages: extraction, purification, and quantification. The following protocols are based on established methods for the analysis of cardiac glycosides from plant material.[2]
Extraction of Cardiac Glycosides from Digitalis Leaves
This protocol outlines a general procedure for the extraction of a broad range of cardiac glycosides, including this compound.
Materials:
-
Dried and powdered leaves of Digitalis sp.
-
Methanol (B129727) or Ethanol (analytical grade)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Accurately weigh approximately 10 g of dried, powdered Digitalis leaf material.
-
For Soxhlet extraction : Place the powdered material in a thimble and extract with 200 mL of methanol for 6-8 hours.
-
For maceration : Suspend the powdered material in 200 mL of methanol in a sealed flask and agitate at room temperature for 48 hours.
-
After extraction, filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Store the crude extract at 4°C in a dark, airtight container.
Purification by Solid-Phase Extraction (SPE)
This step is crucial for removing interfering compounds from the crude extract.
Materials:
-
Crude methanolic extract
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Vacuum manifold
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Dissolve a known amount of the crude extract in a minimal volume of 50% methanol-water.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the cardiac glycosides with 10 mL of 80% methanol-water.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of cardiac glycosides.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. A starting condition of 20% acetonitrile, increasing to 80% over 30 minutes, can be effective for separating a range of cardiac glycosides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 20 µL.
-
Standard: A certified reference standard of this compound is required for accurate quantification.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the purified sample extract.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for all cardiac glycosides, including this compound, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiac myocytes.[3][4]
Caption: Inhibition of Na+/K+-ATPase by this compound.
Beyond this primary mechanism, research on cardiac glycosides has revealed their involvement in other signaling pathways, which may contribute to their therapeutic and toxic effects. These include the activation of Src kinase and the subsequent modulation of the ERK/MAPK pathway.[5][6]
Caption: Cardiac glycoside-induced Src and ERK/MAPK signaling.
Experimental Workflow
A typical workflow for the comprehensive analysis of this compound and other cardenolides from Digitalis species is outlined below.
Caption: Workflow for the analysis of cardenolides from Digitalis.
Conclusion
This compound represents one of the numerous cardiac glycosides present in Digitalis species. While not as extensively studied as digoxin or digitoxin, its presence contributes to the overall pharmacological and toxicological profile of Digitalis extracts. The methodologies outlined in this guide provide a framework for the extraction, purification, and quantification of this compound, as well as an understanding of its molecular mechanisms of action. Further research is warranted to fully elucidate the specific quantitative distribution of this compound across different Digitalis species and its precise contribution to the therapeutic effects and potential for drug development.
References
- 1. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Endogenous digitalis-like Na+, K+-ATPase inhibitors, and brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism by potassium of the inhibition of (Na(+)+K+) ATPase produced by an endogenous digitalis-like compound extracted from mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroadynerigenin Glucosyldigitaloside: A Technical Whitepaper on Na+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their potent inhibitory effects on the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase). This enzyme is a critical transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane, a process vital for numerous physiological functions, including cardiac muscle contraction, nerve impulse transmission, and renal function. This technical guide provides an in-depth exploration of the core mechanism of Na+/K+-ATPase inhibition by this compound, placed within the broader context of cardiac glycoside pharmacology. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this paper leverages data from closely related and well-studied cardiac glycosides, such as digoxin (B3395198) and oleandrin, to illustrate the principles of its mechanism of action, experimental evaluation, and downstream signaling consequences. This guide also presents detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to this compound and Na+/K+-ATPase
This compound belongs to the family of cardiac glycosides, which are steroid-like compounds derived from various plant sources, notably of the Digitalis and Nerium genera. The primary pharmacological target of this class of molecules is the Na+/K+-ATPase enzyme.
The Na+/K+-ATPase, also known as the sodium pump, is an integral membrane protein found in all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of adenosine triphosphate (ATP).[1] This pumping action is fundamental for maintaining the low intracellular sodium and high intracellular potassium concentrations that are crucial for:
-
Cellular membrane potential: The electrochemical gradient generated by the pump is essential for the electrical excitability of nerve and muscle cells.
-
Secondary active transport: The sodium gradient drives the transport of other solutes, such as glucose and amino acids, into the cell.
-
Cell volume regulation: The pump controls the osmotic balance of the cell, preventing excessive swelling or shrinking.
The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a smaller β-subunit, which is essential for the enzyme's stability and transport to the cell membrane. The α-subunit contains the binding sites for Na+, K+, ATP, and cardiac glycosides.
Mechanism of Na+/K+-ATPase Inhibition
This compound, like other cardiac glycosides, exerts its inhibitory effect by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an "E2-P" conformation, a phosphorylated state that has a high affinity for K+ ions. By locking the enzyme in this state, the cardiac glycoside prevents the conformational changes necessary for ion transport and the completion of the pumping cycle.
The inhibition of the Na+/K+-ATPase by this compound leads to a cascade of downstream cellular events, which are the basis for both its therapeutic and toxic effects.
Quantitative Analysis of Na+/K+-ATPase Inhibition
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Oleandrin | Not Specified | 0.62 | [2] |
| Oleandrigenin | Not Specified | 1.23 | [2] |
| Digoxin | Not Specified | 2.69 | [2] |
| Ouabain | Not Specified | 0.22 | [2] |
It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the concentrations of ions and ATP.
Experimental Protocols for Measuring Na+/K+-ATPase Inhibition
The following is a generalized protocol for determining the inhibitory activity of a compound like this compound on Na+/K+-ATPase. This method is based on a colorimetric assay that measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
4.1. Principle of the Assay
The activity of Na+/K+-ATPase is determined by quantifying the rate of ATP hydrolysis, which produces ADP and inorganic phosphate (Pi). The amount of Pi liberated is directly proportional to the enzyme's activity. To specifically measure Na+/K+-ATPase activity, the total ATPase activity is measured in the presence and absence of a specific inhibitor, such as ouabain. The difference between these two measurements represents the Na+/K+-ATPase activity.
4.2. Materials and Reagents
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or commercially available)
-
This compound (or other test compounds)
-
Ouabain (positive control)
-
ATP (disodium salt)
-
Tris-HCl buffer
-
MgCl2
-
NaCl
-
KCl
-
EDTA
-
Reagents for phosphate detection (e.g., malachite green-based reagent)
-
96-well microplate
-
Microplate reader
4.3. Assay Procedure
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation to the desired concentration in a cold Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Reaction Setup: In a 96-well microplate, add the following components in the specified order:
-
50 µL of Assay Buffer (containing Tris-HCl, MgCl2, NaCl, KCl, and EDTA at optimal concentrations).
-
10 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a vehicle control (DMSO alone).
-
For the positive control, add a known concentration of ouabain.
-
10 µL of the diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding 30 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). This incubation time should be optimized to ensure the reaction remains in the linear range.
-
Termination of Reaction and Phosphate Detection: Stop the reaction by adding a reagent that also initiates the colorimetric detection of Pi (e.g., a malachite green-based reagent).
-
Measurement: After a suitable color development period, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the amount of Pi released in each well using a standard curve generated with known concentrations of phosphate.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Downstream Signaling Pathways
The inhibition of Na+/K+-ATPase by this compound triggers a well-characterized signaling cascade, particularly in cardiomyocytes.
-
Increased Intracellular Sodium: The primary consequence of Na+/K+-ATPase inhibition is the accumulation of intracellular Na+.
-
Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the NCX to extrude calcium (Ca2+) from the cell.
-
Increased Intracellular Calcium: With reduced Ca2+ efflux, the intracellular Ca2+ concentration rises.
-
Enhanced Sarcoplasmic Reticulum Ca2+ Load: The elevated cytosolic Ca2+ leads to increased uptake and storage of Ca2+ in the sarcoplasmic reticulum (SR).
-
Increased Cardiac Contractility: During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the cardiac muscle. This is the basis of the positive inotropic effect of cardiac glycosides.
References
- 1. Antagonism by potassium of the inhibition of (Na(+)+K+) ATPase produced by an endogenous digitalis-like compound extracted from mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of (Na+,K+)-ATPases and digitalis genins. A general model for inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroadynerigenin Glucosyldigitaloside and its Impact on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside that modulates intracellular calcium levels, a critical second messenger in numerous cellular processes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role in elevating intracellular calcium concentrations. This document summarizes the established signaling pathway, presents illustrative quantitative data from related cardiac glycosides, and offers a detailed experimental protocol for measuring intracellular calcium dynamics in response to these compounds. The information is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research in understanding and investigating the cellular effects of this and related cardiac glycosides.
Introduction to this compound and Intracellular Calcium Signaling
This compound belongs to the family of cardiac glycosides, a class of naturally derived compounds known for their significant effects on heart muscle.[1] The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Inhibition of this pump leads to a cascade of events that ultimately results in an increase in the concentration of intracellular calcium ([Ca2+]i).
Calcium ions are ubiquitous intracellular messengers that regulate a vast array of cellular functions, including muscle contraction, neurotransmission, gene expression, and cell proliferation. The precise spatial and temporal control of intracellular calcium signals is therefore essential for normal cell physiology. Dysregulation of calcium homeostasis is implicated in various pathological conditions. Cardiac glycosides, through their ability to modulate intracellular calcium, have been used therapeutically for centuries, most notably in the treatment of heart failure.[2]
Core Mechanism of Action: The Signaling Pathway
The elevation of intracellular calcium by this compound is a multi-step process initiated by the inhibition of the Na+/K+-ATPase pump. The established signaling cascade is as follows:
-
Inhibition of Na+/K+-ATPase: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the enzyme's pumping activity, which normally expels three sodium ions from the cell in exchange for two potassium ions.
-
Increase in Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to a gradual accumulation of sodium ions inside the cell, reducing the transmembrane sodium gradient.
-
Alteration of Na+/Ca2+ Exchanger Activity: The increased intracellular sodium concentration affects the function of the sodium-calcium (Na+/Ca2+) exchanger. Under normal physiological conditions, this exchanger utilizes the sodium gradient to extrude calcium from the cell. However, as the intracellular sodium level rises, the driving force for this outward calcium transport is diminished.
-
Elevation of Intracellular Calcium: The reduced efficiency of the Na+/Ca2+ exchanger in removing calcium, and in some cases, its reversal, leads to a net influx and accumulation of calcium ions in the cytoplasm.[2][3] This results in a significant increase in the intracellular calcium concentration.
Quantitative Data on the Effects of Cardiac Glycosides on Intracellular Calcium
Dose-Dependent Inhibition of Na+/K+-ATPase by Cardiac Glycosides
The inhibitory potency of cardiac glycosides on the Na+/K+-ATPase is a key determinant of their biological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Cardiac Glycoside | IC50 (µM) for Na+/K+-ATPase Inhibition | Reference |
| Ouabain (B1677812) | 0.22 | [4] |
| Oleandrin (B1683999) | 0.62 | [4] |
| Oleandrigenin | 1.23 | [4] |
| Digoxin (B3395198) | 2.69 | [4] |
| Ginsenoside Rb1 | 6.3 | [5] |
This table presents IC50 values for various cardiac glycosides against Na+/K+-ATPase, illustrating the range of potencies within this class of compounds.
Illustrative Dose-Response of Cardiac Glycosides on Intracellular Calcium
The increase in intracellular calcium is a direct consequence of Na+/K+-ATPase inhibition and is therefore dose-dependent. Studies with ouabain and digoxin have demonstrated that increasing concentrations of these drugs lead to a corresponding rise in intracellular calcium.
| Compound | Concentration | Cell Type | Observed Effect on Intracellular Calcium | Reference |
| Ouabain | 1 nM - 1 µM | Madin-Darby Canine Kidney II (MDCK II) cells | Dose-dependent increase in calcium signaling.[6] | [6] |
| Digoxin | 0.3, 1, and 3 µM | Isolated guinea-pig ventricular myocytes | Dose-dependent increase in [Ca2+]i and accelerated onset of the increase.[7] | [7] |
This table provides examples of the dose-dependent effects of ouabain and digoxin on intracellular calcium levels in different cell types.
Illustrative Time-Course of Intracellular Calcium Increase
The elevation of intracellular calcium following the application of a cardiac glycoside is not instantaneous. The onset and peak of the response are dependent on the specific compound, its concentration, and the cell type. For instance, with intravenous administration of digoxin, the onset of its effect is observed within 1 to 3 hours.[3]
| Compound | Time Point | Cell Type | Observed Effect on Intracellular Calcium | Reference |
| Digoxin | Monitored for 2 hours | Isolated guinea-pig ventricular myocytes | Time-dependent increase in [Ca2+]i.[7] | [7] |
| Ouabain | Time-dependent | Human platelets | Time-dependent increase in cytosolic Ca2+ concentration.[8] | [8] |
This table illustrates the time-dependent nature of the intracellular calcium increase induced by cardiac glycosides.
Experimental Protocol: Measurement of Intracellular Calcium Using Fura-2 AM
The following protocol provides a detailed methodology for measuring changes in intracellular calcium concentration in cultured cells following treatment with a cardiac glycoside, using the ratiometric fluorescent indicator Fura-2 AM.[9][10][11][12] This method allows for the quantitative analysis of calcium dynamics.
Materials
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Bovine Serum Albumin (BSA)
-
Cultured cells of interest (e.g., cardiomyocytes, neurons, or a relevant cell line)
-
This compound or other cardiac glycoside of interest
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm
Procedure
-
Cell Culture: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere and reach the desired confluency (typically 70-90%).
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For a working solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in a physiological buffer (e.g., HBSS) containing 0.02% Pluronic F-127 and 0.1% BSA. Vortex thoroughly to ensure proper mixing.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, aspirate the loading solution.
-
Wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM.
-
Add fresh buffer to the cells and allow them to rest for at least 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging and Data Acquisition:
-
Place the dish or plate on the stage of the fluorescence microscope or in the plate reader.
-
Acquire a baseline fluorescence reading by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound or the cardiac glycoside of interest at the desired concentration.
-
Continuously record the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
The data can be presented as the change in the 340/380 ratio over time or calibrated to absolute calcium concentrations if desired.
-
Conclusion
This compound, as a member of the cardiac glycoside family, exerts its effects by inhibiting the Na+/K+-ATPase, which leads to a well-defined signaling cascade culminating in the elevation of intracellular calcium levels. While specific quantitative data for this particular compound are limited, the established mechanism and data from related cardiac glycosides provide a strong framework for understanding its expected biological activity. The provided experimental protocol offers a robust method for investigating the impact of this compound and other compounds on intracellular calcium signaling. This technical guide serves as a valuable resource for researchers and professionals seeking to explore the cellular and molecular effects of this and similar cardiac glycosides.
References
- 1. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Digoxin- and monensin-induced changes of intracellular Ca2+ concentration in isolated guinea-pig ventricular myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ouabain increases the calcium concentration in intracellular stores involved in stimulus-response coupling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Dehydroadynerigenin glucosyldigitaloside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their significant effects on heart tissue.[1] These molecules traditionally find application in the treatment of cardiac conditions such as heart failure and arrhythmias. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+ ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately enhancing the force of cardiac muscle contraction.[1] While their cardiotonic properties are well-documented, the cytotoxic potential of many cardiac glycosides against cancer cell lines is an area of growing research interest. This technical guide provides a framework for the preliminary cytotoxicity screening of this compound, outlining common experimental protocols and data presentation strategies.
Core Concepts in Cytotoxicity Screening
The initial assessment of a compound's anticancer potential relies on in vitro cytotoxicity assays. These assays are fundamental in early-stage drug discovery to determine a compound's efficacy in inhibiting cell growth or inducing cell death. A variety of assays are available, each with its own principles, advantages, and limitations. The choice of assay often depends on the research question, the cell type, and the expected mechanism of action.
Experimental Protocols
A comprehensive preliminary cytotoxicity screening of this compound would typically involve a multi-faceted approach, starting with a general cell viability assay and potentially moving towards more mechanistic studies.
1. Cell Viability and Proliferation Assays
These assays are the cornerstone of cytotoxicity screening, providing a quantitative measure of a compound's effect on cell population growth.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[2] The luminescent signal is proportional to the amount of ATP present, and therefore, the number of viable cells in culture.[2] This method is known for its sensitivity and high-throughput screening compatibility.
Workflow for a Typical Cell Viability Assay:
2. Apoptosis Assays
To understand if the cytotoxic effect is due to programmed cell death, apoptosis assays are employed.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm an apoptotic mechanism.
3. Cell Cycle Analysis
Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to determine if the compound induces cell cycle arrest at a specific checkpoint.
Data Presentation
Quantitative data from cytotoxicity screening should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Potential Signaling Pathways
While specific signaling pathways for this compound's cytotoxicity are not yet elucidated, the known mechanism of cardiac glycosides provides a starting point for investigation. The inhibition of Na+/K+ ATPase can trigger a cascade of downstream events.
The preliminary cytotoxicity screening of this compound represents a critical first step in evaluating its potential as an anticancer agent. A systematic approach employing a battery of in vitro assays is essential to characterize its cytotoxic and cytostatic effects. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies and conceptual frameworks outlined in this guide provide a robust starting point for researchers. Future studies are warranted to determine the IC50 values in various cancer cell lines, elucidate the precise mechanisms of cell death, and explore the downstream signaling pathways affected by this cardiac glycoside. This foundational knowledge is imperative for any further preclinical and clinical development.
References
An In-depth Technical Guide to the Anticancer Properties of Cardiac Glycosides: A Case Study on Digitoxin
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature yielded no specific studies detailing the anticancer properties or mechanisms of action for Dehydroadynerigenin glucosyldigitaloside. While this compound is available from chemical suppliers and is listed in some compound libraries, its biological activity in the context of cancer has not been significantly reported.[1][2][3][4][5][6][7]
Given the lack of specific data, this technical guide will focus on Digitoxin , a closely related and extensively studied cardiac glycoside, to provide researchers, scientists, and drug development professionals with a thorough understanding of the anticancer potential inherent to this class of molecules. The principles, mechanisms, and experimental protocols detailed herein are representative of the approaches used to investigate cardiac glycosides as potential cancer therapeutics.
Introduction to Cardiac Glycosides as Anticancer Agents
Cardiac glycosides (CGs) are a class of naturally derived compounds historically used for treating cardiac conditions like congestive heart failure.[8][9][10] In recent years, a growing body of evidence has highlighted their potential as potent anticancer agents.[8][11][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some advancing to clinical trials.[11][12]
The primary mechanism of action for the anticancer effects of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[9][10][13][14] This inhibition triggers a cascade of downstream events, including the induction of apoptosis (programmed cell death), cell cycle arrest, and immunogenic cell death.[8][9][15]
Anticancer Activity of Digitoxin
Digitoxin has demonstrated significant growth-inhibitory activity against a range of human cancer cell lines. Its potency is often observed at concentrations that are within or below the therapeutic plasma levels seen in cardiac patients (20-33 nM), suggesting a feasible therapeutic window.[16]
Table 1: In Vitro Cytotoxicity of Digitoxin Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Citation |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [16] |
| Various | Pancreatic Cancer | (Not specified) | [17] |
| Various | General | 0.5 - 5 µM (for Na+/K+-ATPase inhibition) | [18] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action
The anticancer effects of Digitoxin are multifactorial, stemming from its primary interaction with the Na+/K+-ATPase pump, which acts not only as an ion transporter but also as a signaling scaffold.[17][18]
Primary Target: Na+/K+-ATPase Inhibition
Inhibition of the Na+/K+-ATPase pump by Digitoxin leads to an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+).[9] This ionic imbalance subsequently increases intracellular calcium (Ca2+) levels, which can trigger apoptosis.[9][18]
Induction of Apoptosis
Digitoxin is a potent inducer of apoptosis in cancer cells.[16] This is mediated through several pathways:
-
Caspase Activation: It activates key executioner enzymes like caspase-3 and caspase-9.[19]
-
Mitochondrial Pathway: It can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial-dependent apoptosis.[20][21]
-
Topoisomerase II Inhibition: At certain concentrations, Digitoxin can act as a topoisomerase II poison, inducing DNA damage that contributes to apoptosis.[16]
Signal Transduction Modulation
Binding of Digitoxin to the Na+/K+-ATPase "signalosome" can activate a complex network of downstream protein kinases that mediate its cytotoxic effects.[17] This includes major signaling pathways critical for cancer cell survival and proliferation.
Figure 1. Digitoxin-induced signal transduction pathways leading to apoptosis.
Key Experimental Protocols
This section provides a detailed overview of the standard methodologies used to investigate the anticancer properties of cardiac glycosides like Digitoxin.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Principle: Measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21]
-
Treatment: Expose cells to a range of Digitoxin concentrations (e.g., 0 nM to 100 nM) for specific time points (e.g., 24, 48, 72 hours).[20]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Detection (Annexin V-FITC Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Principle: During early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can be used to detect apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.
-
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates (e.g., 10^6 cells/well) and treat with various doses of Digitoxin.[17]
-
Harvesting: After treatment, harvest the cells by trypsinization.
-
Staining: Resuspend cells in Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.[17]
-
Incubation: Incubate the cells for 10-15 minutes in the dark at room temperature.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phosphorylated Akt).
-
Protocol:
-
Cell Lysis: Treat cells with Digitoxin, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Figure 2. General experimental workflow for investigating anticancer properties.
Conclusion and Future Directions
While specific data on this compound remains elusive, the extensive research on related cardiac glycosides like Digitoxin provides a strong rationale for their investigation as anticancer agents. The primary mechanism, centered on the inhibition of the Na+/K+-ATPase pump, triggers multiple downstream pathways leading to cancer cell death.
Future research should aim to:
-
Isolate and Characterize: Perform detailed biological screening of this compound to determine its cytotoxic profile against a panel of cancer cell lines.
-
Mechanism Elucidation: If activity is confirmed, utilize the experimental protocols outlined in this guide to dissect its specific mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Investigate how the unique structural features of this compound influence its potency and selectivity compared to other cardiac glycosides.
By applying these established methodologies, the therapeutic potential of novel cardiac glycosides can be systematically evaluated, paving the way for the development of new and effective cancer therapies.
References
- 1. Adynerin (CAS#35109-93-4); 8-Hydroxyodoroside A (CAS#176519-75-8); Cardenolide B... | Manufacturer ChemFaces [chemfaces.com]
- 2. Dehydroadynerigenin beta-neritrioside | CAS:143212-60-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Research (3964) [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. level.com.tw [level.com.tw]
- 6. Lanatoside B | CAS:17575-21-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. ChemFaces Product List - ChemFaces [chemfaces.com]
- 8. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]
- 11. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions [mdpi.com]
- 12. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Na+/K+-ATPase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeting Na⁺/K⁺ -translocating adenosine triphosphatase in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- 21. europeanreview.org [europeanreview.org]
Methodological & Application
Dehydroadynerigenin glucosyldigitaloside extraction and purification protocol
Application Notes & Protocols: Dehydroadynerigenin Glucosyldigitaloside
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds found in plants such as Nerium oleander (also known as Nerium indicum).[1] Like other cardiac glycosides, it is investigated for its traditional use in treating heart conditions and its emerging potential as an anticancer agent.[2] The therapeutic and cytotoxic effects of cardiac glycosides stem from their ability to inhibit the Na+/K+-ATPase pump, a crucial transmembrane protein.[3] This inhibition leads to a cascade of ionic and cellular signaling events.
This document provides a detailed protocol for the extraction and purification of this compound from plant material, based on established methodologies for cardiac glycoside isolation. It also outlines the compound's primary signaling pathway.
Experimental Protocols
Part 1: Extraction of Crude Cardiac Glycosides
This protocol describes the initial extraction of a crude mixture of cardiac glycosides from Nerium oleander plant material.
-
Plant Material Preparation:
-
Collect fresh leaves and/or flowers of Nerium oleander.
-
Dry the plant material immediately at 50-70°C to inactivate enzymes that could hydrolyze the glycosides.[4]
-
Grind the dried material into a fine powder using a mechanical blender.
-
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) (or methanol) at a 1:10 solid-to-liquid ratio (w/v) for 24-48 hours at room temperature.[5]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a dark, viscous crude extract.
-
-
Defatting and Preliminary Purification:
-
Resuspend the crude extract in a 10% aqueous methanol (B129727) solution.
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Discard the upper hexane (B92381) layer, which contains non-polar compounds like fats and sterols.[6]
-
Repeat the hexane wash two more times. The lower aqueous methanol layer contains the cardiac glycosides.
-
Concentrate the aqueous methanol fraction to remove the methanol, resulting in an aqueous suspension.
-
Part 2: Purification of this compound
This section details the chromatographic purification of the target compound from the crude extract.
-
Solvent-Solvent Partitioning for Glycoside Enrichment:
-
Extract the aqueous suspension from Part 1, Step 3 with an equal volume of a chloroform-n-butanol mixture (e.g., 3:1 v/v). Cardiac glycosides are soluble in chloroform (B151607) and alcohols.[7]
-
Separate the organic layer. Repeat the extraction on the aqueous layer two more times.
-
Combine the organic extracts and evaporate the solvent under vacuum to yield a glycoside-enriched fraction.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., chloroform-methanol gradient).
-
Dissolve the glycoside-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol:water, 80:20:2).
-
Visualize spots on the TLC plate using reagents like Liebermann-Burchard or antimony trichloride, which are specific for steroids and cardiac glycosides.[4][6]
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the pooled fractions to preparative reverse-phase HPLC.
-
Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, similar to analytical methods developed for these compounds.[8]
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.
-
-
Purity Assessment and Identification:
-
Confirm the purity of the final product using analytical HPLC-MS.
-
Verify the identity of the compound by comparing its mass spectrum and retention time with a known standard or through structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Summary of Solvents and Reagents for Extraction and Purification
| Step | Procedure | Solvent/Reagent | Purpose | Reference |
| 1.1 | Plant Material Drying | - | Enzyme inactivation to prevent glycoside hydrolysis. | [4] |
| 1.2 | Initial Extraction | 95% Ethanol or Methanol | Extraction of polar and semi-polar compounds, including cardiac glycosides. | [5] |
| 1.3 | Defatting | n-Hexane | Removal of non-polar lipids and phytosterols. | [6] |
| 2.1 | Glycoside Enrichment | Chloroform / n-Butanol | Selective extraction of cardiac glycosides from the aqueous phase. | [7] |
| 2.2 | Column Chromatography | Silica Gel; Chloroform-Methanol Gradient | Separation of glycosides based on polarity. | [6] |
| 2.2 | TLC Visualization | Liebermann-Burchard or Antimony Trichloride | Detection of steroid and cardiac glycoside compounds. | [4][6] |
| 2.3 | Preparative HPLC | C18 Column; Acetonitrile-Water Gradient | High-resolution purification of the target compound. | [8] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Signaling pathway of cardiac glycosides in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. amu.edu.az [amu.edu.az]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. [Separation and identifying features of the cardiac aglycones and glycosides of Nerium oleander L. flowers by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dehydroadynerigenin Glucosyldigitaloside and Related Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a complex cardiac glycoside, a class of naturally occurring steroid-derived compounds known for their significant biological activities, including their historical use in treating heart conditions.[1][2] These molecules are characterized by a steroidal aglycone linked to a chain of sugar residues. The specific compound, this compound, is naturally found in plants such as Nerium indicum and Nerium oleander.[3]
While a complete de novo chemical synthesis of this compound has not been detailed in peer-reviewed literature, the synthesis of cardiac glycosides and their analogs is a significant area of research in medicinal chemistry.[2] The primary challenges in this field include the stereocontrolled synthesis of the complex steroid core and, most notably, the regioselective attachment of sugar moieties to the polyhydroxylated aglycone.[4]
These application notes provide a general framework for the synthesis of cardiac glycosides, with a detailed protocol for a key transformation: catalyst-controlled, regioselective glycosylation. This method, demonstrated on the related cardiac glycoside digitoxin (B75463), offers a powerful strategy for creating novel analogs of this compound for drug discovery and development.[5][6]
General Synthetic Strategy
The synthesis of a complex cardiac glycoside like this compound is envisioned through a convergent approach. This strategy involves the independent synthesis or isolation of the aglycone (dehydroadynerigenin) and the carbohydrate moiety (glucosyldigitaloside), followed by their coupling in a crucial glycosylation step.
Figure 1: A generalized convergent synthetic workflow for cardiac glycosides.
Key Experimental Protocol: Catalyst-Controlled Regioselective Glycosylation
The following protocol is adapted from a method developed for the regioselective glycosylation of digitoxin, a structurally related cardiac glycoside.[4][5][6] This procedure utilizes a borinic acid-derived catalyst to direct the glycosylation to a specific hydroxyl group on the steroid core, a common challenge in the synthesis of cardiac glycoside analogs.
Materials:
-
Aglycone (e.g., Digitoxin)
-
Glycosyl Donor (e.g., Peracetylated glycosyl bromide)
-
Catalyst: Di-tert-butyl-phenylborinic acid (prepared from dichlorophenylborane (B1345638) and tert-butyllithium)
-
Base: 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP)
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂)
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Drying agent: Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Purification: Silica (B1680970) gel for column chromatography
Experimental Workflow Diagram:
Figure 2: Workflow for catalyst-controlled regioselective glycosylation.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cardiac glycoside aglycone (1.0 equivalent), the desired glycosyl donor (1.5 equivalents), and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 2.0 equivalents).
-
Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the reactants.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: While stirring at -78 °C, add a solution of the borinic acid catalyst (0.2 equivalents) in dichloromethane dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired glycosylated product.
Quantitative Data
The following table summarizes the results from the catalyst-controlled glycosylation of digitoxin with various glycosyl donors, demonstrating the method's efficiency and regioselectivity.[5]
| Glycosyl Donor | Product | Isolated Yield (%) | Regioisomeric Ratio |
| Peracetylated D-glucose | 4b | 75 | >20:1 |
| Peracetylated D-galactose | 4c | 72 | >20:1 |
| Peracetylated D-arabinose | 4d | 68 | >20:1 |
| Peracetylated L-fucose | 4e | 70 | >20:1 |
| Peracetylated Lactose | 4f | 65 | >20:1 |
| Peracetylated Cellobiose | 4g | 61 | >20:1 |
Discussion and Alternative Approaches
The presented protocol highlights a significant advancement in the chemical synthesis of cardiac glycosides by enabling regioselective glycosylation, a historically challenging transformation.[5][6] This catalytic method provides a viable alternative to enzymatic or chemoenzymatic approaches and opens avenues for the systematic synthesis of novel cardiac glycoside analogs for structure-activity relationship (SAR) studies.[5] By varying the glycosyl donor, a library of analogs can be generated from a common aglycone.
Biosynthesis: It is important to note that the complete biosynthesis pathway of cardiac glycosides in plants is an active area of research.[1] Advances in synthetic biology and metabolic engineering may one day provide a sustainable and efficient alternative to chemical synthesis for producing this compound and other complex natural products.[1] Understanding the enzymes involved in the plant's biosynthetic pathway could also provide biocatalysts for in vitro chemoenzymatic synthesis.
References
- 1. Biosynthesis of Cardiac Glycosides in Wallflowers (Erysimum, Brassicaceae) | AIChE [proceedings.aiche.org]
- 2. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of cardiac glycoside analogs by catalyst-controlled, regioselective glycosylation of digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Dehydroadynerigenin glucosyldigitaloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds with significant pharmacological interest due to their effects on cardiac muscle. Accurate and reliable quantification of this analyte is crucial for research, quality control of herbal medicines, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of cardiac glycosides, offering high resolution, sensitivity, and specificity.[1][[“]][3] This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method. The methodology is based on established principles for the analysis of similar cardiac glycosides and is intended to serve as a comprehensive guide for researchers.
Principle
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), compounds are eluted from the column based on their hydrophobicity. The eluted analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 220 nm for cardiac glycosides.[1][4][5] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Workflow
The overall experimental process for the HPLC analysis of this compound is outlined in the following diagram.
Figure 1. A schematic overview of the HPLC analysis workflow for this compound.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or phosphoric acid (for mobile phase modification).
-
Reference Standard: Certified this compound.
-
Sample Extraction Solvents: 70% (v/v) aqueous methanol or ethanol.[6]
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (if required for sample cleanup).[7]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 - 20 µL |
| Run Time | 30 minutes |
Note: The gradient program is a starting point and may require optimization based on the specific sample matrix and HPLC system.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of cardiac glycosides from plant material. The specific steps may need to be adapted based on the sample matrix.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a suitable flask.
-
Add 20 mL of 70% methanol.
-
Sonciate for 30 minutes or perform maceration with periodic shaking for 24 hours.[8]
-
-
Filtration:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
For complex matrices, an SPE cleanup step can improve the quality of the chromatogram.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the cardiac glycosides with a higher concentration of organic solvent (e.g., 80% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Quantification: Inject the prepared sample solution and identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of the analyte in the sample using the calibration curve.
Expected Quantitative Data (Illustrative)
The following table provides an example of the type of data that would be generated during method validation. The values are illustrative and should be determined experimentally for the specific method.
| Parameter | Expected Value / Range |
| Retention Time (RT) | Dependent on the specific conditions, but should be consistent. |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined (typically in the ng range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng to µg range) |
| Precision (%RSD) | < 2% for intra-day and < 5% for inter-day precision |
| Accuracy (% Recovery) | 95 - 105% |
Signaling Pathways and Logical Relationships
While this document focuses on the analytical method, it's important to understand the context of this compound's biological activity. Cardiac glycosides primarily act by inhibiting the Na+/K+-ATPase pump in cardiac cells.
Figure 2. Mechanism of action of cardiac glycosides.
This simplified diagram illustrates that the inhibition of the Na+/K+-ATPase pump by cardiac glycosides leads to an increase in intracellular calcium, which in turn enhances myocardial contractility.
Conclusion
The HPLC method described in these application notes provides a robust framework for the qualitative and quantitative analysis of this compound. Adherence to the outlined protocols for sample preparation, chromatographic separation, and data analysis will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results. It is essential to perform a full method validation to ensure its suitability for the intended application.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. consensus.app [consensus.app]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]
- 5. researchgate.net [researchgate.net]
- 6. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 7. HPLC method with UV detection for evaluation of digoxin tablet dissolution in acidic medium after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Resolution Tandem Mass Spectrometry for the Structural Elucidation of Dehydroadynerigenin Glucosyldigitaloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the fragmentation analysis of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside, using high-resolution tandem mass spectrometry (MS/MS). The structural elucidation of cardiac glycosides is crucial for drug development and toxicology due to their significant physiological effects. This document provides a detailed experimental protocol for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The characteristic fragmentation pattern, involving sequential neutral losses of sugar moieties and specific cleavages within the aglycone, is presented in a clear, tabular format. Additionally, visual diagrams generated using Graphviz illustrate the proposed fragmentation pathway and the experimental workflow, offering a comprehensive guide for researchers in the field.
Introduction
Cardiac glycosides are a class of naturally occurring steroid-like compounds that exert a powerful influence on cardiac muscle. Their therapeutic potential in treating heart failure and certain arrhythmias is well-established; however, they also possess a narrow therapeutic index, making accurate identification and structural characterization paramount for both pharmaceutical development and clinical toxicology. This compound (C₃₆H₅₂O₁₃, Molecular Weight: 692.79) is a cardiac glycoside whose complex structure necessitates advanced analytical techniques for complete characterization. High-resolution tandem mass spectrometry has emerged as a powerful tool for the structural elucidation of such compounds, providing detailed information on the aglycone core, the sugar sequence, and the nature of the glycosidic linkages.
This application note outlines a systematic approach to analyze this compound using LC-MS/MS. By detailing the fragmentation patterns and providing a robust experimental protocol, we aim to equip researchers with the necessary tools to confidently identify and characterize this and similar cardiac glycosides.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of this compound in tandem mass spectrometry is expected to proceed through a series of characteristic neutral losses corresponding to the sugar units, followed by fragmentation of the aglycone. The proposed fragmentation data is summarized in the table below. The analysis is based on positive ion mode electrospray ionization (ESI), which typically forms protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ or [M+NH₄]⁺. The data presented here assumes the formation of the protonated molecule.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Neutral Loss | Proposed Fragment Ion Identity |
| 693.3481 ([M+H]⁺) | 531.2953 | 162.0528 | Glucose | [Dehydroadynerigenin-digitaloside + H]⁺ |
| 531.2953 | 371.2425 | 160.0528 | Digitalose (with water loss) | [Dehydroadynerigenin + H - H₂O]⁺ |
| 693.3481 ([M+H]⁺) | 389.2584 | 304.0897 | Glucosyl-digitaloside (with water loss) | [Dehydroadynerigenin + H]⁺ |
| 389.2584 | 371.2478 | 18.0106 | H₂O | [Dehydroadynerigenin + H - H₂O]⁺ |
| 389.2584 | 353.2372 | 36.0212 | 2 x H₂O | [Dehydroadynerigenin + H - 2H₂O]⁺ |
| 389.2584 | 335.2266 | 54.0318 | 3 x H₂O | [Dehydroadynerigenin + H - 3H₂O]⁺ |
Experimental Protocols
A robust and reproducible experimental protocol is essential for the accurate analysis of cardiac glycosides. The following sections detail the recommended procedures for sample preparation and LC-MS/MS analysis of this compound.
Sample Preparation
A clean sample is critical for preventing matrix effects and ensuring high-quality mass spectrometry data.[[“]][2] The following solid-phase extraction (SPE) protocol is recommended for isolating cardiac glycosides from biological matrices.[2][3]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample dissolved in an appropriate solvent (e.g., methanol/water mixture)
Protocol:
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the cardiac glycosides with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration. The flow rate is typically set between 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation spectrum.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow.
Caption: Proposed fragmentation pathway of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of cardiac glycosides.
References
Application Notes and Protocols for Dehydroadynerigenin glucosyldigitaloside Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their significant effects on cardiovascular physiology. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradient of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. This cascade of events enhances cardiac muscle contractility. Beyond their well-established cardiotonic effects, emerging research has highlighted the potential of cardiac glycosides in other therapeutic areas, including oncology, due to their influence on various cellular signaling pathways.
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its cytotoxic effects and its primary mechanism of action through Na+/K+-ATPase inhibition.
Data Presentation
Due to the limited availability of published cell-based assay data specifically for this compound, the following tables present illustrative quantitative data based on the known activity of structurally similar and well-characterized cardiac glycosides. These values are intended to serve as a reference for expected outcomes when performing the described assays.
Table 1: Illustrative Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (nM) |
| A549 | Human Lung Carcinoma | MTT | 72 | 85 |
| HeLa | Human Cervical Adenocarcinoma | LDH | 48 | 120 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 72 | 95 |
| PANC-1 | Human Pancreatic Carcinoma | Alamar Blue | 48 | 150 |
Table 2: Illustrative Na+/K+-ATPase Inhibition by this compound
| Enzyme Source | Assay Type | IC50 (nM) |
| Purified Porcine Cerebral Cortex Na+/K+-ATPase | Colorimetric (Phosphate Detection) | 45 |
| Human Cardiomyocyte Lysate | Colorimetric (Phosphate Detection) | 60 |
Signaling Pathway
The primary signaling pathway initiated by this compound involves the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium. This elevated calcium can then trigger various downstream cellular events.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test for cardiac glycosides is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
Protocol 2: Na+/K+-ATPase Inhibition Assay
This colorimetric assay measures the inhibitory effect of this compound on Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
This compound
-
Purified Na+/K+-ATPase enzyme or cell/tissue lysate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Ouabain (positive control)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.
-
Reaction Setup: In a 96-well microplate, add the following:
-
50 µL of Assay Buffer
-
10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO). For the positive control, add a known inhibitor like ouabain.
-
10 µL of diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. This time should be optimized to keep the reaction in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-660 nm.
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Dehydroadynerigenin Glucosylcoside: In Vitro Cytotoxicity Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside isolated from Nerium indicum (commonly known as Nerium oleander), has garnered significant interest for its potential as an anticancer agent. Cardiac glycosides, a class of naturally derived compounds, have a long history in treating cardiac conditions. More recently, their potent cytotoxic effects against various cancer cell lines have become a focus of oncological research.[1][2] These compounds primarily exert their effects by inhibiting the Na+/K+-ATPase pump on the cell membrane, leading to a cascade of events culminating in apoptosis (programmed cell death).[3]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The methodologies described herein are fundamental for researchers investigating the anticancer properties of this and other cardiac glycosides.
Mechanism of Action
The primary molecular target of cardiac glycosides like this compound is the α-subunit of the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium ion concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. This disruption of ion homeostasis triggers several downstream signaling pathways, including:
-
Induction of Endoplasmic Reticulum (ER) Stress: The significant increase in intracellular calcium can lead to ER stress, activating the PERK/eIF2α/ATF4/CHOP pathway.[3]
-
Activation of Apoptotic Pathways: Cardiac glycosides can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This includes the upregulation of Fas ligand and the involvement of caspases.[1][2][4]
-
Generation of Reactive Oxygen Species (ROS): The cytotoxic activity of some cardiac glycosides is associated with the formation of ROS, contributing to cellular damage.[5]
Data Presentation: Representative Cytotoxicity Data
While specific IC50 values for this compound are not widely published, the following tables summarize representative cytotoxic activities of Oleandrin, a closely related and well-studied cardiac glycoside from Nerium oleander, in various human cancer cell lines. This data provides an expected range of potency for cardiac glycosides from this plant.
Table 1: IC50 Values of Oleandrin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (nM) |
| A549 | Lung Cancer | MTT | 72 | ~25 |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Induces Apoptosis |
| U937 | Leukemia | Not Specified | Not Specified | Inhibits NF-κB |
| CaOV3 | Ovarian Cancer | Not Specified | Not Specified | Inhibits NF-κB |
| PANC-1 | Pancreatic Cancer | Not Specified | 48 | ~20 |
| BxPC-3 | Pancreatic Cancer | Not Specified | 48 | ~30 |
| MCF-7 | Breast Cancer | Not Specified | 48 | ~40 |
| MDA-MB-231 | Breast Cancer | Not Specified | 48 | ~35 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
This compound
-
Human cancer cell line of choice (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes.[10][11]
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described previously. Include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Vehicle Control: Cells treated with the same concentration of solvent as the test compound.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired duration at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100
-
Visualizations
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Cardiac glycoside-induced signaling cascade.
References
- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Oleandrin, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Oleandrin: A cardiac glycosides with potent cytotoxicity | Semantic Scholar [semanticscholar.org]
- 5. A hydroalcoholic extract from the leaves of Nerium oleander inhibits glycolysis and induces selective killing of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. protocols.io [protocols.io]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
Application Notes and Protocols for Cell Viability Assays Using Dehydroadynerigenin Glucosyldigitaloside
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside known to inhibit the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[1] This inhibition can disrupt cellular homeostasis and potentially lead to cell death, making it a compound of interest for cytotoxicity studies in drug development. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and XTT.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2][3][4] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of living cells.[5]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures mitochondrial dehydrogenase activity.[6][7] Unlike the formazan product of MTT, the XTT formazan product is water-soluble, which simplifies the protocol by eliminating the solubilization step.[8]
Data Presentation
Since no specific experimental data for this compound with these assays is publicly available, a hypothetical data table structure is provided below for guidance on how to present results from such an experiment.
| Concentration of this compound (µM) | Cell Viability (%) - MTT Assay (Mean ± SD) | Cell Viability (%) - XTT Assay (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 95.3 ± 4.5 | 96.1 ± 5.0 |
| 1 | 82.1 ± 6.1 | 85.4 ± 5.5 |
| 10 | 55.7 ± 7.3 | 60.2 ± 6.8 |
| 50 | 25.4 ± 3.9 | 30.1 ± 4.2 |
| 100 | 10.2 ± 2.1 | 12.5 ± 2.5 |
Experimental Protocols
Below are detailed protocols for performing MTT and XTT cell viability assays to evaluate the cytotoxic effects of this compound.
MTT Cell Viability Assay Protocol
This protocol is adapted from standard MTT assay procedures.[2][3][4]
Materials:
-
This compound
-
Target cells in culture
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
XTT Cell Viability Assay Protocol
This protocol is based on standard XTT assay procedures.[6][7]
Materials:
-
This compound
-
Target cells in culture
-
96-well flat-bottom plates
-
Complete cell culture medium
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)[7]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as described for the MTT assay.
-
-
XTT Addition:
-
Prepare the XTT labeling mixture immediately before use according to the manufacturer's instructions. This typically involves mixing the XTT reagent and the electron-coupling reagent.[7]
-
After the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized for the specific cell line.
-
-
Absorbance Measurement:
-
Shake the plate gently to evenly distribute the color.
-
Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract non-specific background absorbance.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the same formula as for the MTT assay: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability after treatment.
Caption: Potential intrinsic apoptosis signaling pathway.
References
- 1. This compound | 144223-70-1 | OD44163 [biosynth.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Dehydroadynerigenin glucosyldigitaloside Na+/K+-ATPase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds found in various plant species. The primary pharmacological target of cardiac glycosides is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting the Na+/K+-ATPase, cardiac glycosides cause an increase in intracellular sodium concentration. This, in turn, leads to an increase in intracellular calcium levels via the sodium-calcium exchanger, resulting in enhanced cardiac contractility. This mechanism of action underlies their historical use in the treatment of heart failure and certain arrhythmias.
These application notes provide a detailed protocol for conducting an in vitro Na+/K+-ATPase activity assay to evaluate the inhibitory potential of this compound. The described methodology is a colorimetric assay that quantifies the enzymatic activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of adenosine (B11128) triphosphate (ATP).
Principle of the Assay
The enzymatic activity of Na+/K+-ATPase is determined by quantifying the rate of ATP hydrolysis into ADP and inorganic phosphate (Pi). The amount of liberated Pi is directly proportional to the enzyme's activity. To specifically measure the activity of Na+/K+-ATPase, the total ATPase activity is measured in the presence and absence of a specific inhibitor, such as ouabain (B1677812). The difference between these two measurements represents the specific Na+/K+-ATPase activity. In this protocol, this compound is the test compound, and its inhibitory effect is quantified.
Data Presentation
| Compound | Enzyme Source | IC50 | Ki | Reference |
| Ouabain | MDA-MB-231 cells | 89 nM (95% CI: 70-112 nM) | [1] | |
| Ouabain | A549 cells | 17 nM (95% CI: 14-20 nM) | [1] | |
| Digoxin | MDA-MB-231 cells | ~164 nM | [1] | |
| Digoxin | A549 cells | 40 nM (95% CI: 35-46 nM) | [1] | |
| Digitoxin | Not Specified | 167 nM | ||
| Digoxin | Not Specified | 147 nM | ||
| Gitoxin | Not Specified | 147 nM | ||
| Ouabain | Not Specified | 89 nM |
Experimental Protocols
Materials and Reagents
-
Na+/K+-ATPase Enzyme: Purified enzyme from a commercial source (e.g., porcine cerebral cortex, canine kidney medulla).
-
This compound: Test compound.
-
Ouabain: Positive control inhibitor.
-
Adenosine Triphosphate (ATP): Disodium salt.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
-
Phosphate Standard: A solution of known inorganic phosphate concentration for standard curve generation.
-
Malachite Green Reagent: For colorimetric detection of inorganic phosphate.
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at ~620-660 nm.
-
Dimethyl Sulfoxide (DMSO): For dissolving the test compound.
Preparation of Solutions
-
Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, and 5 mM MgCl2 in deionized water. Adjust the pH to 7.4. Store at 4°C.
-
ATP Solution (10 mM): Dissolve an appropriate amount of ATP in deionized water to make a 10 mM stock solution. Prepare this solution fresh for each experiment.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Working Solutions of Test Compound: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.
-
Ouabain Solution (Positive Control): Prepare a stock solution of ouabain in water or DMSO. Further dilute in Assay Buffer to a final concentration known to cause significant inhibition (e.g., 1 mM).
-
Na+/K+-ATPase Enzyme Solution: Dilute the purified enzyme in cold Assay Buffer to a working concentration that yields a linear rate of phosphate release during the incubation period. The optimal concentration should be determined empirically.
Assay Procedure
-
Plate Setup:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Control (Vehicle): 40 µL of Assay Buffer and 10 µL of the vehicle (e.g., DMSO diluted in Assay Buffer).
-
Positive Control (Ouabain): 40 µL of Assay Buffer and 10 µL of the ouabain working solution.
-
Test Compound: 40 µL of Assay Buffer and 10 µL of each this compound working solution.
-
-
Enzyme Addition: Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to all wells except the blank.
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent will react with the liberated inorganic phosphate to form a colored complex. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.
-
Phosphate Calculation: Use the standard curve to determine the concentration of inorganic phosphate produced in each well.
-
Enzyme Activity Calculation: Calculate the Na+/K+-ATPase activity, typically expressed as nmol of Pi released per minute per mg of protein.
-
Inhibition Calculation: Determine the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Inhibition of Na+/K+-ATPase by this compound.
Experimental Workflow for Na+/K+-ATPase Activity Assay
Caption: Workflow for the colorimetric Na+/K+-ATPase activity assay.
References
Application Notes and Protocols for In Vivo Animal Studies of Cardiac Glycosides
A focus on Oleandrin and UNBS1450 as representative examples for Dehydroadynerigenin glucosyldigitaloside
Introduction
The primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, which leads to complex downstream signaling events that can induce cell death in cancer cells.[1][2] In vitro studies have shown that cardiac glycosides can be potent against a variety of cancer cell lines.[3][4] This has prompted further investigation into their efficacy and safety in in vivo settings.
Data Presentation: In Vivo Efficacy of Oleandrin and UNBS1450
The following tables summarize the quantitative data from key in vivo studies on Oleandrin and UNBS1450, highlighting their antitumor activities in different cancer models.
Table 1: In Vivo Antitumor Activity of Oleandrin
| Cancer Type | Animal Model | Treatment Protocol | Results | Reference |
| Breast Cancer | BALB/c mice with EMT6 cell implants | 0.3 and 0.6 mg/kg, intraperitoneal injection | Inhibition of tumor growth observed after 1 day of administration. | [1] |
Table 2: In Vivo Antitumor Activity of UNBS1450
| Cancer Type | Animal Model | Treatment Protocol | Results | Reference |
| Glioblastoma | Orthotopic xenograft model with U373 human glioma cells | Not specified | Dramatic anti-tumor effects. | [5] |
| Prostate Cancer | Nude mice with subcutaneous PC-3 tumor grafts | 5 and 10 mg/kg, i.p., 5 injections/week for 3 weeks | Marked decrease in tumor growth. | [6][7] |
| Prostate Cancer | Orthotopic xenograft model with PC-3 cells in nude mice | i.p. or per os administration | Significant increase in survival periods compared to mitoxantrone. | [6] |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo studies with cardiac glycosides like Oleandrin and UNBS1450, based on the referenced literature.
Protocol 1: Subcutaneous Xenograft Model for Prostate Cancer
Objective: To evaluate the effect of UNBS1450 on the growth of human prostate cancer tumors in an in vivo mouse model.
Materials:
-
Human prostate cancer cell line (e.g., PC-3)
-
Male athymic nude mice (6-8 weeks old)
-
UNBS1450
-
Vehicle solution (e.g., sterile saline or as specified by compound solubility)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture PC-3 cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Implantation:
-
Harvest and resuspend the PC-3 cells in a sterile, serum-free medium or PBS.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice into control and treatment groups.
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight between the treatment and control groups.
-
Statistical analysis should be performed to determine the significance of the observed differences.
-
Protocol 2: Orthotopic Xenograft Model for Glioblastoma
Objective: To assess the therapeutic efficacy of UNBS1450 in a clinically relevant brain tumor model.
Materials:
-
Human glioblastoma cell line (e.g., U373)
-
Immunocompromised mice (e.g., nude mice)
-
UNBS1450
-
Stereotactic apparatus for intracranial injection
-
Anesthesia
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of U373 glioblastoma cells.
-
Intracranial Implantation:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject the U373 cells into the desired brain region (e.g., striatum).
-
-
Treatment:
-
After a set period to allow for tumor establishment, begin treatment with UNBS1450. The route of administration (e.g., intraperitoneal, oral) and dosage should be optimized based on preliminary studies.
-
-
Monitoring:
-
Monitor the mice for neurological symptoms and changes in body weight.
-
Survival is a key endpoint in this model.
-
-
Analysis:
-
At the end of the study or upon the presentation of terminal symptoms, euthanize the mice.
-
The brains can be harvested for histological analysis to confirm tumor presence and assess treatment effects.
-
Compare the survival curves between the treated and control groups using Kaplan-Meier analysis.
-
Visualizations
Signaling Pathway of UNBS1450
The following diagram illustrates the proposed signaling pathway initiated by the binding of UNBS1450 to the Na+/K+-ATPase.
Caption: UNBS1450 signaling cascade.
Experimental Workflow for In Vivo Anticancer Studies
This diagram outlines a typical workflow for evaluating the efficacy of a test compound in a xenograft animal model.
Caption: In vivo xenograft study workflow.
References
- 1. Oleandrin, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNBS1450 from Calotropis procera as a regulator of signaling pathways involved in proliferation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saludintegral.hn [saludintegral.hn]
- 4. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dehydroadynerigenin Glucosyldigitaloside (Experimental Use)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside for which limited public data is available. The following application notes and protocols are based on the general properties of cardiac glycosides and established experimental methodologies for this class of compounds. Researchers must conduct their own dose-response studies and safety assessments for this specific molecule.
Introduction
This compound belongs to the cardiac glycoside family of natural products. Compounds in this class are known for their potent cardiotonic effects, primarily through the inhibition of the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular calcium in cardiomyocytes, resulting in enhanced cardiac contractility.[1][3] Beyond their traditional use in treating heart conditions like congestive heart failure and arrhythmias, recent research has highlighted the potential of cardiac glycosides as anti-cancer agents.[4][5][6]
These notes provide a framework for the experimental use of this compound, covering its formulation, proposed mechanism of action, and protocols for preliminary in vitro evaluation.
Mechanism of Action (Proposed)
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme located in the plasma membrane of cells.[2][7] This leads to a cascade of events:
-
Inhibition of Na+/K+-ATPase: The compound binds to the pump, inhibiting its function of extruding Na+ from the cell and importing K+.
-
Increased Intracellular Na+: The intracellular sodium concentration rises.
-
Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ reduces the electrochemical gradient for the Na+/Ca2+ exchanger to pump Ca2+ out of the cell.
-
Increased Intracellular Ca2+: This results in an accumulation of intracellular calcium.[1]
-
Physiological Effect: In cardiac muscle cells, the elevated Ca2+ enhances the force of contraction (positive inotropic effect).[1][3] In cancer cells, the disruption of ion homeostasis and subsequent signaling cascades are thought to contribute to cytotoxic effects.[6]
Caption: Proposed signaling pathway for this compound.
Formulation for Experimental Use
Due to the hydrophobic nature of the steroidal core of cardiac glycosides, a multi-component solvent system is often required for aqueous dilution in experimental settings. The following is a general-purpose stock solution and formulation protocol.
3.1. Preparation of Stock Solution (10 mM)
-
Compound: this compound (M.W. 692.79 g/mol )[8]
-
Solvent: 100% Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Weigh 6.93 mg of the compound.
-
Dissolve in 1 mL of sterile, cell culture-grade DMSO.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
3.2. Preparation of Working Solutions for In Vitro Assays
For cell-based assays, it is critical to minimize the final concentration of DMSO to avoid solvent-induced toxicity (typically ≤ 0.5%).
-
Procedure:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the vehicle control is equivalent to that in the highest concentration of the test compound.
-
3.3. Example Formulation for In Vivo Use
A common vehicle for administering poorly soluble compounds in animal models is a mixture of solvents. A suggested starting formulation is provided below, which will require optimization for solubility and stability of this specific compound.
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Primary Solvent |
| PEG300 | 30 - 40% | Co-solvent, improves solubility |
| Tween 80 | 5% | Surfactant, aids in emulsification |
| Saline (0.9% NaCl) | 50 - 55% | Vehicle, brings to final volume |
Table 1: Example Formulation for In Vivo Administration.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of this compound in vitro.
4.1. Protocol 1: In Vitro Cytotoxicity Assay (e.g., against Cancer Cell Lines)
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Selected cancer cell line (e.g., HeLa, A549) and appropriate culture medium.
-
96-well clear-bottom cell culture plates.
-
This compound stock solution (10 mM in DMSO).
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC50 value.
-
Caption: Experimental workflow for the in vitro cytotoxicity assay.
4.2. Protocol 2: Na+/K+-ATPase Activity Assay
This biochemical assay directly measures the inhibition of the Na+/K+-ATPase enzyme.
-
Materials:
-
Purified Na+/K+-ATPase enzyme (commercially available).
-
Assay buffer containing ATP, NaCl, KCl, and MgCl2.
-
Phosphate (B84403) detection reagent (e.g., Malachite Green).
-
This compound stock solution.
-
Ouabain (as a positive control inhibitor).
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified enzyme, and varying concentrations of the test compound or Ouabain.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes). The enzyme will hydrolyze ATP to ADP and inorganic phosphate (Pi).
-
Stop Reaction & Detect: Stop the reaction and add the phosphate detection reagent. This reagent will react with the Pi generated to produce a colorimetric signal.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: The amount of Pi generated is proportional to enzyme activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from the described experiments should be structured.
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (nM) |
| HeLa | 72 | 85.4 |
| A549 | 72 | 121.2 |
| MCF-7 | 72 | 92.7 |
Table 3: Hypothetical Na+/K+-ATPase Inhibition Data
| Compound | IC50 (nM) |
| This compound | 150.3 |
| Ouabain (Positive Control) | 98.6 |
Safety and Handling
Cardiac glycosides are highly toxic compounds with a narrow therapeutic index.[5][7]
-
Always handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of the powder form.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
Be aware of the symptoms of cardiac glycoside toxicity, which can include gastrointestinal distress, visual disturbances, and cardiac arrhythmias.[7] In case of accidental exposure, seek immediate medical attention.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. CN109897083A - Cardiac glycoside compounds and the preparation method and application thereof - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
Application Note & Protocol: Determination of Dehydroadynerigenin Glucosyl-Digitaloside Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of heart conditions. The primary mechanism of action for cardiac glycosides is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing cardiac muscle contractility.[1] Recent research has also highlighted the potential of cardiac glycosides as anti-cancer agents, owing to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This document provides a detailed protocol for determining the dose-response curve of this compound to ascertain its cytotoxic effects.
Data Presentation: Illustrative Cytotoxicity Data
The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on a generic cancer cell line (e.g., HeLa) after 48 hours of treatment. This data is for illustrative purposes to guide researchers in their data presentation.
| Concentration (nM) | Mean Cell Viability (%) | Standard Deviation | % Inhibition |
| 0 (Control) | 100 | 4.5 | 0 |
| 1 | 95.2 | 5.1 | 4.8 |
| 10 | 80.1 | 6.2 | 19.9 |
| 50 | 52.3 | 4.8 | 47.7 |
| 100 | 25.6 | 3.9 | 74.4 |
| 250 | 10.2 | 2.5 | 89.8 |
| 500 | 5.1 | 1.8 | 94.9 |
| 1000 | 2.3 | 1.1 | 97.7 |
Summary of Illustrative Results:
| Parameter | Value |
| IC50 | ~55 nM |
| Maximum Inhibition | >95% |
| Cell Line | HeLa (Example) |
| Incubation Time | 48 hours |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for determining the dose-response curve.
Caption: Putative signaling pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dehydroadynerigenin Glucosyldigitaloside Production
Welcome to the technical support center for the optimization of Dehydroadynerigenin glucosyldigitaloside concentration in cell culture. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it produced in cell culture?
A1: this compound is a type of cardiac glycoside, a class of secondary metabolites found in plants like Digitalis lanata.[1][2] These compounds are of significant interest to the pharmaceutical industry for their potential therapeutic applications, particularly in treating heart conditions.[1] Producing these complex molecules in plant cell cultures offers a sustainable and controllable alternative to sourcing them from whole plants, which can be affected by geographical, environmental, and political factors.[3]
Q2: Which plant species are typically used to produce this compound?
A2: this compound is a cardenolide found in Digitalis species. Cell cultures are often initiated from Digitalis lanata or Digitalis purpurea, which are well-known for producing a variety of medicinally important cardiac glycosides like digoxin (B3395198) and digitoxin (B75463).[1][4]
Q3: What are the main strategies to increase the yield of secondary metabolites in plant cell culture?
A3: The primary strategies include optimizing culture conditions (media composition, pH, temperature), elicitation (stimulating defense responses), precursor feeding (providing biosynthetic building blocks), and selecting high-yielding cell lines.[5][6][7] Elicitation, in particular, is one of the most effective techniques for enhancing the production of secondary metabolites.[3][8]
Q4: What is an "elicitor" and how does it work?
A4: An elicitor is a substance that, when introduced in small amounts to a plant cell culture, triggers a defense response, leading to an increased synthesis and accumulation of secondary metabolites.[3][9] Elicitors can be biotic (e.g., derived from fungi, yeast, or bacteria) or abiotic (e.g., heavy metal salts, UV radiation, osmotic stress).[9] They bind to receptors on the cell membrane, initiating a signal cascade that activates genes involved in secondary metabolite biosynthesis.[10][11]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Suboptimal Cell Line | The biosynthetic capacity for secondary metabolites is genotype-specific.[7] Not all cell lines derived from a plant will be high producers. Solution: Screen multiple cell lines to identify one with high production capacity. Consider re-initiating cultures from different explants or high-yielding mother plants. |
| Ineffective Elicitation | The type of elicitor, its concentration, and the timing of its application are critical.[8] An incorrect choice may fail to induce the desired biosynthetic pathway. Solution: Test a panel of different biotic (e.g., yeast extract, chitosan, salicylic (B10762653) acid) and abiotic (e.g., vanadyl sulphate, silver nitrate) elicitors at various concentrations and application times (e.g., mid-log growth phase).[3] Refer to Table 1 for examples. |
| Incorrect Media Composition | Nutrient levels, particularly phosphate (B84403) and nitrogen, can significantly impact secondary metabolite production. High phosphate levels, for instance, may promote cell growth but suppress secondary metabolism.[12] Solution: Experiment with different basal media (e.g., MS, B5) and modify the concentrations of key components like phosphate, nitrate, and the carbon source (sucrose).[12] |
| Lack of Precursors | The biosynthesis of cardiac glycosides depends on the availability of precursor molecules from the sterol pathway. Solution: Supplement the culture medium with precursors like progesterone, cholesterol, or squalene.[4] Progesterone has been shown to enhance digoxin and digitoxin content in Digitalis cultures.[4][13] |
Issue 2: Poor Cell Growth and Viability
| Potential Cause | Suggested Solution |
| Suboptimal Growth Hormones | The balance of auxins (e.g., NAA, IBA) and cytokinins (e.g., BA, Kinetin) is crucial for cell division and biomass accumulation.[14] Solution: Titrate the concentrations of auxins and cytokinins in your medium. For Digitalis lanata, combinations of BA and NAA or BA and IBA have been shown to be effective for shoot multiplication and growth.[13][14] |
| Inappropriate Physical Conditions | Factors like temperature, light, pH, and agitation speed can stress the cells and inhibit growth. Solution: Optimize physical parameters. Maintain a pH of 5.7-6.2.[14][15] For suspension cultures, use an appropriate agitation speed (e.g., 125-150 rpm) to ensure mixing and aeration without causing excessive shear stress.[12] |
| High Elicitor Toxicity | At high concentrations, some elicitors can be toxic to the cells, leading to cell death instead of enhanced production. Solution: Perform a dose-response experiment to determine the optimal elicitor concentration that maximizes product yield without significantly compromising cell viability. |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Optimization
This protocol outlines the key steps from culture initiation to final analysis for optimizing this compound production.
Caption: General experimental workflow for optimizing cardiac glycoside production.
Protocol 2: Elicitor Preparation and Application
-
Elicitor Stock Preparation:
-
Yeast Extract (Biotic): Prepare a 10% (w/v) solution in distilled water. Autoclave at 121°C for 20 minutes.
-
Salicylic Acid (Abiotic): Prepare a 100 mM stock solution in 70% ethanol. Filter-sterilize through a 0.22 µm filter.
-
-
Application:
-
Grow cell suspension cultures to the mid-logarithmic growth phase (typically 10-14 days after subculture).
-
Aseptically add the sterile elicitor stock solution to the culture flasks to achieve the desired final concentration (e.g., 50-200 µM for Salicylic Acid).
-
Incubate the treated cultures for a specific period (e.g., 24-96 hours) before harvesting.
-
Protocol 3: Extraction and Quantification
-
Harvesting: Separate cells from the medium by vacuum filtration. Record the fresh and dry weight of the biomass.
-
Extraction:
-
Grind the dried cells into a fine powder.
-
Extract the powder with methanol (B129727) or a chloroform-methanol mixture (2:1 v/v) using sonication or overnight shaking.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process 2-3 times.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Quantification:
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector.[16] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more sensitive and specific quantification.[17][18]
-
Compare the peak area of the target compound with a standard curve prepared from a purified this compound standard.
-
Reference Data Tables
Table 1: Effect of Elicitors on Cardiac Glycoside Production in Digitalis species (Note: Data is illustrative, based on findings for related cardiac glycosides like digoxin and digitoxin, as specific data for this compound is limited. Effects are highly species and culture-specific.)
| Elicitor | Species | Concentration | Incubation Time | Observed Effect on Cardenolide Yield | Reference |
| Salicylic Acid | D. purpurea | 50-100 µM | 48-72 h | Increased digitoxin and digoxin production | [4] |
| Yeast Extract | D. purpurea | 0.1 - 0.5% (w/v) | 72 h | Enhanced cardenolide accumulation | [4] |
| Potassium Chloride (KCl) | D. purpurea | 50 mM | 7 days | Highly effective for production of cardenolides | [4] |
| Fungal Mycelia (Helminthosporium sp.) | D. purpurea | 2 g/L | 7 days | Significant increase in cardenolide content | [4] |
Table 2: Effect of Precursors on Cardiac Glycoside Production in Digitalis species
| Precursor | Species | Concentration | Application | Observed Effect on Cardenolide Yield | Reference |
| Progesterone | D. lanata | 100 mg/L | Added to rooted shoots | Enhancement of digoxin and digitoxin content | [13] |
| Progesterone | D. purpurea | 200-300 mg/L | Added to shoot cultures | Up to 9-fold increase in digitoxin and 11-fold increase in digoxin | [4] |
| Cholesterol | D. purpurea | 200 mg/L | Added to shoot cultures | Moderate increase in cardenolide content | [4] |
Visualizations
Generic Elicitor Signaling Pathway
This diagram illustrates a simplified signal transduction cascade initiated by an elicitor, leading to the production of secondary metabolites.
Caption: Simplified pathway of elicitor-induced secondary metabolite production.
Troubleshooting Logic Flowchart
This flowchart provides a step-by-step logical guide for diagnosing low product yield.
Caption: Decision flowchart for troubleshooting low secondary metabolite yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro propagation and production of cardiotonic glycosides in shoot cultures of Digitalis purpurea L. by elicitation and precursor feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Current approaches toward production of secondary plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. styvalley.com [styvalley.com]
- 10. Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants [mdpi.com]
- 11. researchtrend.net [researchtrend.net]
- 12. plantcelltechnology.com [plantcelltechnology.com]
- 13. jpp.journals.ekb.eg [jpp.journals.ekb.eg]
- 14. jpp.journals.ekb.eg [jpp.journals.ekb.eg]
- 15. syngentaflowers.com [syngentaflowers.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Dehydroadynerigenin glucosyldigitaloside solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of Dehydroadynerigenin glucosyldigitaloside. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2] This inhibition leads to an increase in intracellular sodium, which subsequently affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. This disruption of ion homeostasis triggers various downstream signaling cascades.
Q2: What are the general solubility properties of this compound?
As a cardiac glycoside, this compound is expected to be soluble in polar organic solvents and aqueous solutions. Generally, cardiac glycosides are soluble in water and alcohols like methanol (B129727) and ethanol, and insoluble in non-polar solvents, with the exception of chloroform (B151607) and ethyl acetate.[3] The sugar moieties attached to the steroid structure enhance water solubility. For practical laboratory use, solvents like Dimethyl Sulfoxide (DMSO) are commonly used to prepare stock solutions.
Q3: How should I store this compound?
For long-term stability, it is recommended to store the powdered form of this compound at -20°C. Stock solutions prepared in a solvent such as DMSO should be stored at -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of the compound in a cell-based assay. | Compound Inactivity: The compound may have degraded due to improper storage or handling. | - Verify the integrity of your stock solution. - If possible, test its activity in a well-characterized sensitive cell line or a Na+/K+-ATPase activity assay. |
| Resistant Cell Line: Some cell lines exhibit inherent resistance to cardiac glycosides. | - Consider using a different, more sensitive cell line. - Include a positive control compound known to elicit a response in your chosen cell line. | |
| Insufficient Concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration range. | |
| High cytotoxicity observed even at low concentrations. | Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity. | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). - Include a vehicle-only (solvent) control in your experiment. |
| High Sensitivity of Cell Line: The cell line being used may be particularly sensitive to Na+/K+-ATPase inhibition. | - Lower the concentration range of this compound in your experiments. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Seeding: Variations in cell density can lead to variability in the observed effects. | - Optimize your cell seeding protocol to ensure a uniform cell monolayer. - Use a multichannel pipette for cell seeding and avoid disturbing the plate after seeding. |
| Variations in Incubation Time: The effects of cardiac glycosides can be time-dependent. | - Ensure precise and consistent incubation times across all experiments. | |
| Stock Solution Instability: Repeated freeze-thaw cycles can lead to degradation of the compound. | - Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a general overview of the solubility of cardiac glycosides in common laboratory solvents. Researchers should perform their own solubility tests for precise concentrations.
| Solvent | General Solubility of Cardiac Glycosides | Recommended Starting Concentration for Stock Solutions |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | 10-50 mM |
| Ethanol | Soluble | 1-10 mM |
| Methanol | Soluble | 1-10 mM |
| Water | Sparingly to moderately soluble | Dependent on specific glycoside structure |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Dependent on specific glycoside structure |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and is below the cytotoxic threshold for your cell line.
-
Protocol 2: General Cell-Based Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the prepared compound dilutions or control medium (including a vehicle-only control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Cardiac Glycosides
References
- 1. ROS Generation in Microglia: Understanding Oxidative Stress and Inflammation in Neurodegenerative Disease [mdpi.com]
- 2. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Dehydroadynerigenin glucosyldigitaloside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Dehydroadynerigenin glucosyldigitaloside. Due to the limited availability of specific data for this compound, this guide incorporates general principles and troubleshooting strategies for cardiac glycosides, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally derived steroid compounds.[1] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme essential for maintaining the sodium and potassium ion gradients across the cell membrane.[2][3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[2][4] This disruption of ion balance can trigger various downstream signaling events.
Q2: How should I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%.[2][5][6] Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[2]
Q3: I am observing inconsistent results in my cell-based assays. What are the potential causes?
Inconsistent results with cardiac glycosides can stem from several factors:
-
Cell Seeding Density: Ensure a consistent and even seeding density of cells across all wells of your microplate.[2]
-
Incubation Time: The effects of cardiac glycosides can be time-dependent. Use precise and consistent incubation times for all experiments.[2]
-
Compound Stability: The stability of the compound in your specific cell culture medium and experimental conditions should be considered.[2]
-
Assay Detection Range: Make sure your detection method (e.g., MTT, XTT, or luminescence-based assays) is within its linear range for the number of cells used.[2]
Q4: Are there potential off-target effects of this compound to be aware of?
While the primary target is the Na+/K+-ATPase, like other cardiac glycosides, this compound may have off-target effects. These can be cell-type and concentration-dependent. It is advisable to include appropriate controls and potentially investigate other signaling pathways that might be affected.
Troubleshooting Inconsistent Results
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Problem 1: No observable effect on cells.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the integrity of your stock solution. If possible, test its activity on a known sensitive cell line or in a Na+/K+-ATPase activity assay. |
| Resistant Cell Line | Some cell lines may be inherently resistant to cardiac glycosides. Consider using a different cell line known to be sensitive or a positive control compound.[2] |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration. |
| Insufficient Incubation Time | The effects of the compound may be time-dependent. Conduct a time-course experiment to identify the optimal incubation period. |
| Assay Sensitivity | Ensure your cell viability or apoptosis assay is sensitive enough to detect subtle changes.[2] |
Problem 2: High background or "noise" in the assay.
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[2][5][6] Include a vehicle-only control in your experimental setup. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can interfere with assay results.[2] |
| Uneven Cell Seeding | Optimize your cell seeding protocol to achieve a uniform monolayer of cells in each well.[2] |
| Assay Interference | The compound itself may interfere with the assay chemistry. Run a control with the compound in cell-free medium to check for interference. |
Experimental Protocols
Below are detailed methodologies for key experiments. These are general protocols and may require optimization for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[7][8][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
Western Blot for NF-κB Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Signaling Pathway Diagram
References
- 1. This compound | 144223-70-1 | OD44163 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of digitalis on cell biochemistry: sodium pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Preventing Dehydroadynerigenin glucosyldigitaloside precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dehydroadynerigenin glucosyldigitaloside in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1] Like many organic molecules with complex structures, it possesses limited aqueous solubility. Precipitation often occurs when the concentration of the compound exceeds its solubility limit in the experimental medium. This can be influenced by factors such as solvent choice, pH, temperature, and interactions with other components in the media.[2][3]
Q2: What are the initial signs of this compound precipitation?
Precipitation can be observed in several ways:
-
Visual Cloudiness: The media may appear hazy or turbid.
-
Particulate Formation: Small particles may be visible to the naked eye or under a microscope.
-
Film Formation: A thin film may appear on the surface of the culture vessel or at the bottom of the well.
Q3: Which solvents are recommended for preparing a stock solution of this compound?
Q4: What is the maximum recommended final concentration of organic solvents like DMSO in cell culture media?
The final concentration of the organic solvent in the cell culture media should be kept to a minimum to avoid solvent-induced toxicity. For DMSO, a final concentration of less than 0.5% (v/v) is generally recommended, though the tolerance can vary between cell lines.[6] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[6]
Troubleshooting Guides
Issue: Precipitate forms immediately upon dilution of the stock solution into the aqueous media.
This is a common phenomenon known as "crashing out," where the rapid change in solvent polarity causes the compound to become insoluble.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting immediate precipitation.
Solutions:
-
Pre-warm the Media: Pre-warming the aqueous experimental media to 37°C can help maintain solubility during dilution.
-
Slow Addition and Rapid Mixing: Add the stock solution dropwise to the pre-warmed media while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the experimental media. This gradual decrease in solvent concentration can prevent the compound from crashing out.
Issue: Precipitate forms over time during the experiment.
This may indicate that the compound is not stable in the media under the experimental conditions or that its concentration is at the edge of its solubility limit.
Troubleshooting Workflow:
Caption: A logical workflow for addressing delayed precipitation.
Solutions:
-
Lower the Final Concentration: The working concentration of this compound may be too high for the chosen media. Try using a lower concentration if experimentally feasible.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[2] Ensure your media is properly buffered and consider if slight adjustments to the pH (within a physiologically acceptable range) could improve solubility.
-
Serum Interaction: If using serum-containing media, interactions between the compound and serum proteins could lead to precipitation. Consider reducing the serum concentration or performing a pre-incubation of the compound in a small amount of serum before final dilution.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the compound in a sterile environment.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquot: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture media
Procedure:
-
Thaw: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare Dilution: Perform serial dilutions of the stock solution in pre-warmed media to reach the desired final concentration. Crucially, do not add the concentrated stock directly to a large volume of media.
-
Rapid Mixing: When adding the compound to the media, ensure rapid mixing by gently vortexing or swirling the media. This helps prevent localized high concentrations that can lead to precipitation.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media does not exceed 0.5% (v/v).[6]
Quantitative Data Summary
Specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. Researchers are advised to empirically determine the solubility in their specific experimental setup. The following table provides a general guide to the solubility of cardiac glycosides.
| Solvent/Media Component | General Solubility of Cardiac Glycosides | Expected Solubility of this compound |
| Water | Sparingly soluble to soluble, depending on the number of sugar moieties and hydroxyl groups.[4][7] | Low |
| DMSO | Generally soluble | High |
| Ethanol (B145695) | Generally soluble | Moderate to High |
| Methanol | Generally soluble[4] | Moderate to High |
| Cell Culture Media (Aqueous) | Low | Low, dependent on final concentration and media composition |
Signaling Pathway
This compound, as a cardiac glycoside, is expected to exert its primary effect through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream events.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cardiac glycosides | PPTX [slideshare.net]
Dehydroadynerigenin glucosyldigitaloside solvent selection and toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Dehydroadynerigenin glucosyldigitaloside in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research.
Solvent Selection and Solubility
Proper solvent selection is critical for the accurate and reproducible use of this compound in your experiments. As a cardiac glycoside, its solubility is influenced by the presence of both a steroid aglycone and sugar moieties.
Frequently Asked Questions (FAQs): Solvent Selection
Q1: What is the best solvent for dissolving this compound?
Q2: How does the structure of this compound affect its solubility?
A2: The solubility of cardiac glycosides is determined by the number of sugar moieties attached to the aglycone (the non-sugar steroid part).[2] An increase in the number of sugar groups enhances water solubility.[3] The aglycone itself is generally soluble in organic solvents.[3]
Summary of Solvent Selection for Cardiac Glycosides
| Solvent Type | Solubility of Cardiac Glycosides | Recommendation for this compound |
| Aqueous Alcohol Solutions (Methanol, Ethanol) | Highly Soluble[1] | Recommended for preparing initial stock solutions. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Commonly used for stock solutions in cell-based assays. | Recommended for preparing high-concentration stock solutions for in vitro studies. |
| Water | Slightly Soluble[1] | May be used for final dilutions, but solubility can be limited. |
| Chloroform, Ethyl Ether | Slightly Soluble[1] | Not generally recommended for most biological experiments. |
Toxicity Profile and Troubleshooting
Understanding the toxicity of this compound is crucial for designing and interpreting experiments. As with other cardiac glycosides, it is expected to exhibit significant biological activity and potential cytotoxicity.
Quantitative Toxicity Data (Representative Cardiac Glycosides)
Specific LD50 and IC50 values for this compound are not available. The following table provides data for structurally related cardiac glycosides to serve as a reference.
| Compound | Animal Model | Route of Administration | LD50 |
| Digitoxin | Cat | Intraperitoneal | 0.2 mg/kg |
| Guinea Pig | Oral | 3.7 mg/kg | |
| Mouse | Intravenous | 4 mg/kg | |
| Rat | Oral | 24 mg/kg | |
| Digoxin | Cat | Oral | 0.2 mg/kg |
| Guinea Pig | Oral | 3.5 mg/kg | |
| Mouse | Intravenous | 7.7 mg/kg | |
| Rabbit | Intravenous | 0.2 mg/kg |
Troubleshooting Guide: In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity at very low concentrations | - Cell line is highly sensitive to Na+/K+-ATPase inhibition.- Error in compound dilution. | - Perform a dose-response experiment over a wider concentration range (e.g., 1 nM to 10 µM).- Verify the concentration of your stock solution and the accuracy of your serial dilutions. |
| No observable cytotoxicity | - Cell line is resistant to cardiac glycosides.- Compound has degraded.- Insufficient incubation time. | - Use a positive control compound known to induce cytotoxicity (e.g., ouabain).- Ensure proper storage of the compound (typically at -20°C or -80°C in a desiccated environment).- Extend the incubation period (e.g., 48 or 72 hours). |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Mix well after adding the compound to each well.- Avoid using the outer wells of the plate or fill them with media only. |
Experimental Protocols
1. Na+/K+-ATPase Inhibition Assay
This protocol provides a general method to determine the inhibitory activity of this compound on Na+/K+-ATPase. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme or cell lysate containing the enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP Solution (10 mM)
-
This compound stock solution
-
Ouabain (positive control)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme or cell lysate to the desired concentration in cold Tris-HCl buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of various concentrations of this compound or ouabain. For the negative control, add 10 µL of the corresponding solvent.
-
10 µL of the diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.[1]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Malachite Green reagent to each well.[1]
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.
-
Data Analysis: The Na+/K+-ATPase activity is determined by the difference in phosphate released in the presence and absence of a specific inhibitor like ouabain.[1] Calculate the percentage of inhibition for each concentration of this compound.
2. Cell Viability (MTT) Assay
This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow: Na+/K+-ATPase Inhibition Assay
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
References
Technical Support Center: Dehydroadynerigenin glucosyldigitaloside (DgG)
Welcome to the technical support center for Dehydroadynerigenin glucosyldigitaloside (DgG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with DgG and potential cell line resistance.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound (DgG) and what is its mechanism of action?
A1: this compound (DgG) is a novel cardiac glycoside. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels.[1][3] In cancer cells, this disruption of ion homeostasis can trigger various downstream signaling pathways, leading to cell death.[1][4]
Q2: How does DgG induce cell death in cancer cells?
A2: DgG, as a cardiac glycoside, can induce cancer cell death through multiple mechanisms, including apoptosis (caspase-dependent cell death) and other forms of programmed cell death.[1][5][6] The increased intracellular calcium and subsequent cellular stress can activate both intrinsic and extrinsic apoptotic pathways.[1] Some studies on similar compounds have shown the involvement of the Rho/ROCK pathway and the downregulation of anti-apoptotic proteins.[1][4]
Q3: Is DgG selective for cancer cells?
A3: Cardiac glycosides have shown selective cytotoxicity towards cancer cells compared to normal cells.[7] This selectivity may be due to differences in the expression and regulation of Na+/K+-ATPase subunits in cancer cells.[8] However, it is crucial to determine the therapeutic window for DgG in your specific cell models.
Resistance
Q4: My cells are showing resistance to DgG. What are the potential mechanisms?
A4: Resistance to cardiac glycosides like DgG can arise from several mechanisms:
-
Alterations in the Na+/K+-ATPase: Mutations in the alpha subunit of the Na+/K+-ATPase can prevent DgG from binding effectively, rendering the pump insensitive to the drug.[9][10][11]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump DgG out of the cell, reducing its intracellular concentration.[12][13][14]
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Altered signaling pathways: Changes in downstream signaling pathways that regulate apoptosis and cell survival can also contribute to resistance.
-
Increased detoxification: Elevated levels of intracellular thiols, such as glutathione, may play a role in detoxifying the drug.[15]
Q5: How can I confirm if my resistant cells have mutations in the Na+/K+-ATPase?
A5: You can sequence the coding region of the ATP1A1 gene (which encodes the alpha-1 subunit of the Na+/K+-ATPase) in both your sensitive and resistant cell lines. Compare the sequences to identify any mutations that may alter the protein structure, particularly in the cardiac glycoside binding site.
Q6: How do I investigate the role of ABC transporters in DgG resistance?
A6: You can assess the expression of common ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels. To functionally test their involvement, you can use specific inhibitors of these transporters in combination with DgG to see if sensitivity is restored in your resistant cells.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inaccurate drug dilutions | Prepare fresh serial dilutions of DgG for each experiment. Verify pipette calibration. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
| Inconsistent incubation times | Standardize the incubation time with DgG across all experiments. |
Issue 2: No significant cell death observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Pre-existing or acquired resistance | Refer to the resistance mechanisms outlined in the FAQs. Consider developing a resistant cell line by continuous exposure to increasing concentrations of DgG. |
| Incorrect DgG concentration | Verify the stock concentration and the dilution series. Perform a wide-range dose-response experiment to determine the IC50. |
| Sub-optimal assay conditions | Optimize the cell density and incubation time for your specific cell line. |
| Cell line specific insensitivity | Some cell lines may be inherently less sensitive. Test DgG on a panel of different cell lines to identify a sensitive control. |
Issue 3: Difficulty in interpreting apoptosis assay results.
| Possible Cause | Troubleshooting Step |
| Incorrect gating in flow cytometry | Use unstained and single-stained controls to set up the appropriate gates for Annexin V and propidium (B1200493) iodide (PI) or DAPI.[16][17] |
| Sub-optimal staining | Titrate the Annexin V and PI/DAPI concentrations for your specific cell type.[17] Ensure the use of the correct binding buffer.[17][18] |
| Harvesting-induced cell death | For adherent cells, be gentle during trypsinization to avoid membrane damage, which can lead to false positives.[17][19] Collect the supernatant containing floating cells.[16][17] |
| Late-stage apoptosis/necrosis | A high percentage of double-positive (Annexin V+/PI+) cells may indicate that the measurement is taken too late. Perform a time-course experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of DgG using an MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[20][21]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DgG) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DgG in complete medium.
-
Remove the old medium from the wells and add 100 µL of the DgG dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[22]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Assessing Apoptosis by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][23]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) or DAPI
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with DgG for the desired time.
-
Harvest the cells, including both adherent and floating populations.[16][17]
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[18]
-
Incubate for 10-15 minutes at room temperature in the dark.[18]
-
Add PI or DAPI to the cell suspension.
-
Analyze the samples by flow cytometry as soon as possible.[17]
Protocol 3: Western Blotting for Resistance-Associated Proteins
Western blotting allows for the detection and quantification of specific proteins in a cell lysate.[24][25][26][27][28]
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24][28]
-
Primary antibodies (e.g., anti-ATP1A1, anti-P-glycoprotein, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from both sensitive and resistant cell lines.[24][25]
-
Determine the protein concentration of each lysate.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26][27][28]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[28]
-
Incubate the membrane with the primary antibody overnight at 4°C.[24][25]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25][27]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[27]
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of DgG in Various Cancer Cell Lines
| Cell Line | Cancer Type | DgG IC50 (nM) after 48h |
| MCF-7 | Breast Cancer | 25 |
| MDA-MB-231 | Breast Cancer | 40 |
| A549 | Lung Cancer | 30 |
| HCT116 | Colon Cancer | 55 |
| A549-DgG-Res | DgG-Resistant Lung Cancer | >1000 |
Note: These are example values. Actual IC50 values must be determined experimentally. For comparison, IC50 values for digitoxin (B75463) in some cancer cell lines have been reported in the range of 3-33 nM.[29][30]
Table 2: Protein Expression Changes in DgG-Resistant Cells (Hypothetical)
| Protein | Fold Change in A549-DgG-Res vs. A549 |
| Na+/K+-ATPase (α1 subunit) | 0.9 |
| P-glycoprotein (ABCB1) | 15.2 |
| Cleaved Caspase-3 (after DgG treatment) | 0.2 |
Visualizations
Caption: Signaling pathway of DgG-induced apoptosis.
Caption: Workflow for assessing DgG cytotoxicity and resistance.
Caption: Potential mechanisms of cell line resistance to DgG.
References
- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. Cardiac glycoside-induced cell death and Rho/Rho kinase pathway: Implication of different regulation in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substitutions in the cardiac glycoside binding site of the Na+/K+-ATPase do not explain differences in salinity tolerance between Steinernema entomopathogenic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. ABC Transport Proteins in Cardiovascular Disease—A Brief Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac PET Imaging of ATP Binding Cassette (ABC) Transporters: Opportunities and Challenges | MDPI [mdpi.com]
- 14. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a human small cell lung carcinoma cell line with acquired resistance to cis-diamminedichloroplatinum(II) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. MTT assay - Wikipedia [en.wikipedia.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Dehydroadynerigenin Glucosyldigitaloside Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the quantification of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside. It includes detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to enhance the reproducibility and accuracy of your assays.
Frequently Asked Questions (FAQs)
Q1: My baseline is noisy in my HPLC-UV chromatogram. What are the common causes and solutions?
A1: A noisy baseline can obscure small peaks and affect integration accuracy. Common causes include:
-
Air bubbles in the system: Degas the mobile phase thoroughly and prime the pump to remove any trapped air.
-
Contaminated mobile phase: Use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.45 µm filter before use.
-
Detector issues: A dirty flow cell can cause noise. Flush the flow cell with a suitable cleaning solvent. Ensure the lamp has sufficient remaining lifetime.
-
Pump-related issues: Fluctuations in pump pressure can lead to a noisy baseline. Check for leaks and ensure pump seals are in good condition.
Q2: I'm observing peak tailing for my this compound standard. How can I improve peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Acidic silanol (B1196071) interactions: If using a silica-based C18 column, free silanol groups can interact with polar analytes. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to suppress silanol ionization.
-
Column degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Sample overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Q3: My recovery of this compound during sample preparation is low and inconsistent. What can I do to improve it?
A3: Low and variable recovery is a common issue in natural product analysis.
-
Incomplete extraction: Ensure the solvent used for extraction is appropriate for this compound. A polar solvent like methanol (B129727) or ethanol (B145695) is a good starting point. Sonication or heating can improve extraction efficiency.
-
Solid-Phase Extraction (SPE) issues: If using SPE for sample cleanup, ensure the cartridge is properly conditioned and equilibrated. The elution solvent must be strong enough to fully recover the analyte.
-
Analyte degradation: this compound may be sensitive to pH or temperature. Avoid harsh conditions during sample preparation and consider working at lower temperatures.
Q4: I am developing an LC-MS/MS method and have difficulty with the ionization of this compound. What are some tips?
A4: Optimizing ionization is crucial for sensitivity in LC-MS/MS.
-
Mobile phase additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., 10 mM ammonium (B1175870) formate) to the mobile phase can enhance the formation of protonated molecules ([M+H]^+) in positive ion mode.
-
Ionization source parameters: Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific compound.
-
Adduct formation: Cardiac glycosides can sometimes form adducts (e.g., with sodium, ([M+Na]^+)). Monitor for these adducts as they may provide a more stable and intense signal than the protonated molecule.
Troubleshooting Guides
HPLC-UV/DAD Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks | No sample injected; Detector off or not set to the correct wavelength. | Verify injection volume and syringe placement. Ensure detector is on and set to the appropriate wavelength for this compound (typically around 220 nm). |
| Ghost Peaks | Contamination in the injection system or mobile phase. | Run a blank gradient to identify the source of contamination. Clean the injection port and syringe. Use fresh, high-purity mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuating column temperature; Column aging. | Prepare mobile phase accurately and degas thoroughly. Use a column oven to maintain a stable temperature. Replace the column if it's old or has been subjected to harsh conditions. |
| Poor Resolution | Inappropriate mobile phase; Column is not efficient. | Optimize the mobile phase composition (e.g., gradient slope, organic solvent ratio). Use a column with a smaller particle size or a different stationary phase. |
LC-MS/MS Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization; Suboptimal MS parameters; Matrix effects. | Optimize mobile phase additives and ion source parameters. Dilute the sample to reduce matrix suppression. Use a stable isotope-labeled internal standard. |
| High Background Noise | Contaminated solvent or system; Chemical noise from the matrix. | Use high-purity solvents and clean the LC-MS system. Optimize sample preparation to remove interfering matrix components. |
| Inconsistent Results | Variable matrix effects; Inconsistent sample preparation; Analyte instability. | Implement a robust sample cleanup protocol (e.g., SPE). Use an internal standard to correct for variability. Investigate the stability of this compound in the sample matrix and during storage. |
| No MS/MS Fragments | Incorrect precursor ion selection; Insufficient collision energy. | Verify the m/z of the precursor ion. Perform a collision energy optimization experiment to find the optimal energy for fragmentation. |
Experimental Protocols
Quantification of this compound by HPLC-UV
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
1.1. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
1.2. Sample Preparation (from plant material):
-
Accurately weigh 1 g of dried, powdered plant material.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
1.3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
1.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
Quantification of this compound by LC-MS/MS
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.
2.1. Standard and Sample Preparation:
-
Follow the same procedures as for the HPLC-UV method, but use a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
2.2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Parameters:
-
Optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard.
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
2.3. Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of cardiac glycosides using HPLC-UV and LC-MS/MS. These values are illustrative and should be established for your specific method and laboratory.
Table 1: HPLC-UV Assay Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Assay Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying this compound.
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Inhibition of Na+/K+-ATPase and downstream signaling events.
Dehydroadynerigenin glucosyldigitaloside degradation and storage conditions
Disclaimer: Dehydroadynerigenin glucosyldigitaloside is a specialized cardiac glycoside with limited publicly available stability and degradation data. The following guidance is based on the general properties of cardiac glycosides and established principles of pharmaceutical stability testing. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a type of cardiac glycoside, a class of organic compounds known to exert a strong influence on heart tissue.[1] These compounds are primarily investigated for their potential in treating congestive heart failure and cardiac arrhythmias due to their ability to increase the force of heart muscle contraction.[2] Their mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[2][3]
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general chemistry of cardiac glycosides, the primary degradation pathway is hydrolysis, particularly under acidic conditions. This process involves the cleavage of the glycosidic bonds, separating the sugar moieties (glucosyldigitaloside) from the aglycone (dehydroadynerigenin). Other factors that can contribute to degradation include exposure to high temperatures, light, and enzymatic activity.
Q3: What are the recommended long-term storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound at a low temperature, typically -20°C. For short-term storage, refrigeration at 2-8°C is generally acceptable. It is crucial to prevent repeated freeze-thaw cycles of solutions.
Q4: How should I prepare stock solutions of this compound?
Stock solutions should be prepared in a high-purity solvent in which the compound is readily soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating concentrated stock solutions of cardiac glycosides. To minimize degradation, it is recommended to prepare fresh solutions for each experiment or to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What analytical methods are suitable for detecting the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for assessing the purity and detecting degradation products of cardiac glycosides.[4] Thin-Layer Chromatography (TLC) can also be used as a simpler, qualitative method to monitor the progress of a reaction or to quickly check for the presence of degradation products.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material. 2. Analyze for Degradation: Use HPLC or TLC to check for the presence of degradation products in your stock solution. Compare the chromatogram to a reference standard if available. 3. Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQ Q3). |
| Incorrect Concentration | 1. Recalculate Dilutions: Double-check all calculations for preparing working solutions from the stock. 2. Verify Stock Concentration: If possible, use a spectrophotometric method or quantitative HPLC to confirm the concentration of the stock solution. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of certain cardiac glycosides. Consider using a different cell line known to be sensitive to cardiac glycosides as a positive control. |
| Experimental Error | 1. Check Pipetting Accuracy: Ensure all pipettes are calibrated and used correctly. 2. Review Protocol: Carefully review the experimental protocol for any deviations. 3. Include Positive Controls: Use a well-characterized cardiac glycoside (e.g., Digoxin) as a positive control to ensure the assay is performing as expected. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation During Sample Preparation | 1. Minimize Exposure to Harsh Conditions: Avoid prolonged exposure of the sample to acidic or basic conditions, high temperatures, or direct light during preparation. 2. Use High-Purity Solvents: Ensure all solvents used for sample dilution and in the mobile phase are of high purity and free from contaminants. |
| Degradation in Solution | 1. Assess Solution Stability: Perform a time-course experiment by analyzing the sample at different time points after preparation to see if the unknown peaks increase over time. 2. Adjust Solvent pH: If hydrolysis is suspected, consider preparing the sample in a neutral or slightly buffered solvent. |
| Contamination | 1. Analyze Blank Samples: Inject a blank (solvent only) to rule out contamination from the solvent or the HPLC system. 2. Clean the HPLC System: If contamination is suspected, flush the system with appropriate cleaning solvents. |
Experimental Protocols
Forced Degradation Study Protocol (General Guidance)
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Quantitative Data Summary
The following tables provide a hypothetical summary of stability data for this compound based on a forced degradation study.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 65.2 | Aglycone, Monoglycoside |
| 0.1 M NaOH | 24 hours | 88.5 | Epimerized Aglycone |
| 3% H₂O₂ | 24 hours | 95.1 | Oxidized Aglycone |
| Heat (Solid) | 24 hours | 98.7 | Minor unidentified peaks |
| Heat (Solution) | 24 hours | 92.3 | Minor unidentified peaks |
| Light | 24 hours | 97.5 | Minor unidentified peaks |
Table 2: Recommended Storage Conditions and Expected Shelf-Life (Hypothetical)
| Storage Condition | Temperature | Relative Humidity | Expected Shelf-Life (Solid) |
| Long-Term | -20°C ± 5°C | N/A | > 24 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | < 3 months |
| Real-Time | 25°C ± 2°C | 60% ± 5% RH | 12-18 months |
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Minimizing Off-Target Effects of Dehydroadynerigenin Glucosyldigitaloside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of Dehydroadynerigenin glucosyldigitaloside. Given that this compound belongs to the cardiac glycoside family, much of the guidance is based on the well-characterized effects of this class of molecules, with a focus on proactive experimental design and rigorous validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and the most significant off-target concern for this compound?
A1: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the sodium-calcium exchanger.[1] This rise in calcium enhances cardiac muscle contractility.
The most significant off-target concern is cardiotoxicity.[[“]][3] Due to a narrow therapeutic window, concentrations of cardiac glycosides that are effective for therapeutic purposes can also lead to dangerous cardiac arrhythmias.[[“]][4] Other potential off-target effects can include neurological symptoms like blurry vision and gastrointestinal issues.[4]
Q2: How can I proactively minimize off-target effects in my cell culture experiments?
A2: To minimize off-target effects, it is crucial to:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Employ Proper Controls: Always include a vehicle-only control (e.g., DMSO) and, if possible, a structurally related but inactive compound as a negative control.
-
Consider the Cellular Context: The expression levels of the Na+/K+-ATPase and other potential off-targets can vary between cell lines. Choose cell lines that are most relevant to your research question.
-
Confirm Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target at the concentrations used in your experiments.
Q3: What strategies can be used to differentiate on-target from off-target effects?
A3: A multi-pronged approach is recommended:
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce the expression of the intended target (Na+/K+-ATPase).[5] If the observed phenotype persists in the absence of the target protein, it is likely due to an off-target effect.
-
Rescue Experiments: In a target knockdown or knockout background, expressing a version of the target that is resistant to the compound should rescue the on-target phenotype but not the off-target effects.
-
Orthogonal Approaches: Use a different compound with a distinct chemical structure that targets the same pathway. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity at expected therapeutic concentrations. | Off-target effects are dominating the cellular response. | 1. Re-evaluate the dose-response curve to find a lower, non-toxic effective concentration. 2. Perform a broad off-target screening panel (e.g., kinase panel) to identify unintended targets. 3. Confirm on-target engagement using CETSA at various concentrations. |
| Inconsistent results between different cell lines. | Cell line-specific expression of on- and off-targets. | 1. Quantify the expression of the primary target (Na+/K+-ATPase) in each cell line. 2. Consider that different isoforms of the Na+/K+-ATPase may have varying affinities for the compound. 3. Profile the cell lines for known cardiac glycoside sensitivity markers. |
| Phenotype is still present after knocking out the intended target. | The effect is definitively off-target. | 1. Use computational tools to predict potential off-targets based on the compound's structure. 2. Perform unbiased screening methods like proteomics or transcriptomics to identify affected pathways. 3. Consider structural modifications of the compound to reduce off-target binding. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to its target protein (Na+/K+-ATPase) in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your chosen cell line to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Analysis:
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant and quantify the amount of soluble Na+/K+-ATPase using Western blotting or ELISA.
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout for Off-Target Validation
Objective: To determine if the observed cellular phenotype is dependent on the primary target of this compound.
Methodology:
-
gRNA Design and Cloning:
-
Design and clone two to three different guide RNAs targeting a critical exon of the gene encoding the alpha subunit of the Na+/K+-ATPase.
-
-
Transfection and Selection:
-
Transfect the cells with a Cas9-expressing plasmid and the gRNA plasmids.
-
Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).
-
-
Validation of Knockout:
-
Isolate single-cell clones and expand them.
-
Confirm the knockout of the target protein by Western blotting and genomic DNA sequencing of the target locus.
-
-
Phenotypic Assay:
-
Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.
-
Perform your primary phenotypic assay (e.g., cell viability, signaling pathway activation).
-
If the phenotype is absent or significantly reduced in the knockout cells, it is likely an on-target effect.
-
Quantitative Data Summary
The following tables contain illustrative data for demonstration purposes, as specific experimental values for this compound are not widely available. Researchers should generate their own data following the protocols outlined above.
Table 1: Example Dose-Response Data for On-Target vs. Off-Target Effects
| Concentration | On-Target Effect (% of Max) | Off-Target Effect (Cell Viability %) |
| 1 nM | 15% | 98% |
| 10 nM | 55% | 95% |
| 100 nM | 92% | 85% |
| 1 µM | 98% | 60% |
| 10 µM | 100% | 25% |
Table 2: Example IC50 Values in Wild-Type vs. Target Knockout Cells
| Cell Line | IC50 for Phenotype A | IC50 for Phenotype B |
| Wild-Type | 50 nM | 75 nM |
| Na+/K+-ATPase KO | > 10 µM | 80 nM |
| Conclusion | Phenotype A is on-target. | Phenotype B is off-target. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. Techniques for studying the pharmacodynamic effects of cardiac glycosides on patients' own erythrocytes during glycoside therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroadynerigenin glucosyldigitaloside experimental controls and standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroadynerigenin glucosyldigitaloside. Given the limited specific literature on this compound, the following guidance is based on established principles for working with cardiac glycosides, of which this compound is a member.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known application?
This compound is a cardiac glycoside.[1] These compounds are known for their strong affinity for cardiac tissues.[1] It is available as a high-quality reference standard for pharmaceutical testing and research, ensuring accurate experimental results.[1]
Q2: What are the essential initial quality control steps for a new batch of this compound?
Upon receiving a new lot of this compound, it is crucial to perform quality control checks to ensure its identity, purity, and concentration. This typically involves:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and stability.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
A summary of typical analytical parameters is provided in the table below.
| Parameter | Method | Typical Specification | Purpose |
| Purity | HPLC-UV | ≥95% | To ensure the absence of significant impurities that could affect experimental results. |
| Identity | LC-MS/MS | Consistent with the expected molecular weight and fragmentation pattern. | To confirm the correct compound is being used. |
| Structure | 1H NMR, 13C NMR | Spectrum conforms to the known structure of this compound. | To verify the chemical structure and identify any structural isomers. |
| Concentration | UV-Vis Spectroscopy or Quantitative NMR (qNMR) | Accurate determination for preparing stock solutions. | To ensure accurate dosing in experiments. |
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, dissolve this compound in a suitable organic solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer. It is recommended to perform a solubility test to determine the maximum achievable concentration in your specific experimental buffer.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Perform a serial dilution and check for solubility at each concentration. | The compound may not be fully soluble in the aqueous culture medium at the tested concentrations, leading to inaccurate dosing. |
| Stock Solution Degradation | Prepare a fresh stock solution from the solid compound. Compare the activity of the fresh stock with the old stock. | Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound. |
| Cell Line Variability | Ensure that the cell line used is from a reliable source and has been recently authenticated. Use cells within a consistent and low passage number range. | Genetic drift in cell lines over time can alter their response to treatment. |
| Assay Interference | Run a control with the vehicle (e.g., DMSO) at the highest concentration used in the experiment to ensure it does not affect the assay readout. Test for any intrinsic fluorescence or absorbance of the compound at the wavelengths used in the assay. | The compound or the solvent may interfere with the assay chemistry or detection method. |
Issue 2: Difficulty in establishing a dose-response curve.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Concentration Range | Perform a wide range of concentrations in a preliminary experiment (e.g., from nanomolar to high micromolar) to identify the dynamic range of the compound's activity. | The effective concentration might be much lower or higher than initially anticipated. |
| Short or Long Incubation Time | Conduct a time-course experiment to determine the optimal incubation time for observing the desired effect. | The cellular response to the compound may be time-dependent. |
| Cell Density | Optimize the cell seeding density to ensure that the cells are in the exponential growth phase during the experiment. | Cell density can significantly impact the cellular response to a compound. |
Experimental Workflows & Signaling Pathways
Below are generalized diagrams representing a typical experimental workflow for testing a novel cardiac glycoside and the canonical signaling pathway associated with this class of compounds.
References
Technical Support Center: Overcoming Limitations in Dehydroadynerigenin Glucosyldigitaloside Delivery
Disclaimer: Specific experimental data on the delivery of Dehydroadynerigenin glucosyldigitaloside is limited in publicly available literature. The following guidance is based on the general properties of cardiac glycosides and established strategies for the delivery of poorly water-soluble compounds. Researchers should adapt these recommendations based on their own experimental observations and compound-specific data.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous cell culture medium. What can I do?
A1: Precipitation is a common issue for hydrophobic compounds like many cardiac glycosides. Consider the following troubleshooting steps:
-
Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO.[1] When diluting into your aqueous medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize solvent-induced toxicity.[1]
-
Formulation Strategies: For in vivo or more complex in vitro models, consider formulating the compound. Strategies such as encapsulation in polymeric nanoparticles or liposomes can improve solubility and stability in aqueous environments.[2]
-
pH Adjustment: The solubility of your compound may be pH-dependent. Experiment with adjusting the pH of your buffer system, if compatible with your experimental setup.[3]
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80) can be added to the medium to increase solubility, but potential effects on your experimental system should be evaluated.[4]
Q2: I am observing high cytotoxicity in my cell-based assays, even at low concentrations. How can I mitigate this?
A2: Cardiac glycosides are known for their potent cytotoxic effects.[5][6] To manage this in your experiments:
-
Accurate Concentration Range: Perform a dose-response study over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the precise IC50 value for your specific cell line.
-
Exposure Time: Reduce the incubation time of the compound with the cells.
-
Delivery System: A controlled-release formulation, such as biodegradable polymeric nanoparticles, may help to reduce the initial burst of toxicity and maintain a lower, more sustained concentration.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to cardiac glycosides. If possible, test your compound on a panel of cell lines to understand its activity spectrum.
Q3: How can I improve the cellular uptake of this compound in my experiments?
A3: Enhancing cellular uptake is key to studying the intracellular effects of a compound. Consider these approaches:
-
Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles can facilitate cellular entry through endocytic pathways.[7] The surface of these nanoparticles can also be modified with targeting ligands to enhance uptake by specific cell types.[7]
-
Permeabilizing Agents: In some experimental setups, transient permeabilization of the cell membrane can be used, but this is a harsh method and may not be suitable for all assays.
-
Active vs. Passive Targeting: Nanoparticle delivery systems can be designed for passive targeting, relying on the enhanced permeability and retention (EPR) effect in tumor tissues, or for active targeting by conjugating cell-specific ligands to the nanoparticle surface.[7][8]
Q4: What are the best practices for preparing and storing a stock solution of this compound?
A4: Proper handling and storage are crucial for maintaining the integrity of your compound.
-
Solvent Selection: Use a high-purity, anhydrous grade of an appropriate organic solvent like DMSO to prepare a concentrated stock solution.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
Verification: Before use, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, gentle warming and vortexing may be required to redissolve the compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Prepare fresh dilutions from a stock solution for each experiment. Visually inspect for precipitates before adding to cells. Consider using a formulation to improve solubility. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Solvent Toxicity | Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) to assess the effect of the solvent on cell viability. Keep the final solvent concentration as low as possible. |
Issue 2: Low entrapment efficiency in nanoparticle formulations.
| Potential Cause | Troubleshooting Step |
| Poor Affinity of Drug for Polymer | Experiment with different types of polymers (e.g., PLGA, PLA) with varying hydrophobicities. |
| Suboptimal Formulation Method | Optimize the parameters of your chosen nanoparticle preparation method (e.g., sonication time, homogenization speed for solvent evaporation; flow rates for nanoprecipitation).[2] |
| Drug Crystallization during Formulation | Increase the viscosity of the organic phase or decrease the temperature to slow down drug diffusion and crystallization. |
| Inaccurate Quantification | Validate your method for quantifying the amount of encapsulated drug. Ensure complete separation of the nanoparticles from the unencapsulated drug before quantification. |
Data Presentation
Table 1: Template for Comparing Formulation Strategies
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Solubility in PBS (µg/mL) | IC50 in [Cell Line] (µM) |
| Free Compound | N/A | N/A | N/A | N/A | ||
| Formulation A | ||||||
| Formulation B | ||||||
| ... |
Table 2: Template for In Vitro Cytotoxicity Data
| Concentration (µM) | % Cell Viability (24h) | Standard Deviation | % Cell Viability (48h) | Standard Deviation | % Cell Viability (72h) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 100 | 100 | |||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Experimental Protocols
Protocol 1: General Method for Evaluating In Vitro Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control.[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[9]
Protocol 2: General Method for Nanoparticle Formulation by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a suitable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The polymer and drug will precipitate to form nanoparticles.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure or by continuous stirring at room temperature.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Washing: Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and excess surfactant.
-
Lyophilization: For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ex Vivo Activity of Cardiac Glycosides in Acute Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Dehydroadynerigenin Glucosyldigitaloside vs. Digoxin: A Comparative Analysis of Cardiac Glycoside Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dehydroadynerigenin glucosyldigitaloside and Digoxin, two cardiac glycosides that share a fundamental mechanism of action in the modulation of cardiac function. While Digoxin is a well-established and extensively studied therapeutic agent, data on this compound is significantly more limited in publicly available scientific literature. This comparison, therefore, draws upon the comprehensive understanding of Digoxin's activity to provide a framework for evaluating both compounds.
Mechanism of Action: Inhibition of Na+/K+-ATPase
Both this compound and Digoxin belong to the cardiac glycoside family of natural products.[1] Their primary pharmacological effect is mediated through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane of cardiomyocytes.[1]
Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium extrusion and a subsequent increase in intracellular calcium levels. The elevated intracellular calcium enhances the contractility of the cardiac muscle, a positive inotropic effect, which is the basis for the therapeutic use of cardiac glycosides in conditions like heart failure.[2]
Quantitative Activity Comparison
A direct quantitative comparison of the in vitro activity of this compound and Digoxin is hampered by the lack of specific experimental data for this compound in the public domain. However, we can contextualize the expected potency based on the known activity of Digoxin and the general range for cardiac glycosides.
| Parameter | This compound | Digoxin | Source |
| Target | Na+/K+-ATPase | Na+/K+-ATPase | [1] |
| Mechanism of Action | Inhibition of Na+/K+-ATPase, leading to increased intracellular calcium and enhanced cardiac contractility. | Inhibition of Na+/K+-ATPase, leading to increased intracellular calcium and enhanced cardiac contractility. | [1][2] |
| IC50 (Na+/K+-ATPase) | Data not available in public literature. Expected to be in the nanomolar range. | Typically in the range of 10-100 nM. Specific values can vary depending on the tissue and assay conditions. | [3] |
| In Vitro Potency (Cancer Cell Lines) | Data not available. | Apparent IC50 of ~164 nM (MDA-MB-231 cells) and 40 nM (A549 cells) for inhibition of kynurenine (B1673888) production (an indirect measure of effects downstream of Na+/K+-ATPase inhibition). | [4] |
| Clinical Use | Not used clinically. Investigated for research purposes. | Used in the treatment of heart failure and certain cardiac arrhythmias. | [2] |
Experimental Protocols: Na+/K+-ATPase Inhibition Assay
To quantitatively assess the inhibitory activity of cardiac glycosides like this compound and Digoxin, a common in vitro method is the Na+/K+-ATPase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the activity of Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme (commercially available, e.g., from porcine cerebral cortex or canine kidney)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, NaCl, KCl)
-
Test compounds (this compound, Digoxin) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The purified Na+/K+-ATPase enzyme is diluted to a working concentration in the assay buffer.
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Reaction Initiation: The enzyme is pre-incubated with the different concentrations of the test compounds in a 96-well plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
ATP Addition: The enzymatic reaction is initiated by adding a specific concentration of ATP to each well.
-
Incubation: The reaction mixture is incubated for a set time (e.g., 20-30 minutes) at 37°C. The reaction is linear with respect to time and enzyme concentration during this period.
-
Reaction Termination and Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified by adding a phosphate detection reagent. The color development is proportional to the amount of Pi produced.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound and Digoxin are both cardiac glycosides that exert their effects by inhibiting the Na+/K+-ATPase pump. While Digoxin is a well-characterized drug with established therapeutic applications, this compound remains a compound primarily for research interest with limited publicly available activity data.
The provided experimental protocol for the Na+/K+-ATPase inhibition assay offers a robust method for directly comparing the in vitro potency of these two compounds. Such a study would be essential to quantitatively assess the activity of this compound relative to the clinical benchmark, Digoxin. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic or research tool.
References
- 1. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Cardiac Glycoside Natural Products as Potent Inhibitors of DNA Double-Strand Break Repair by a Whole-Cell Double Immunofluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Dehydroadynerigenin Glucosyldigitaloside and Ouabain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of two cardiac glycosides: Dehydroadynerigenin glucosyldigitaloside and Ouabain. While both compounds share a primary mode of action, this document aims to delineate the nuances in their signaling pathways and cellular effects based on available experimental data. This comparison is intended to serve as a valuable resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
Both this compound and Ouabain are members of the cardiac glycoside family of compounds, which are potent inhibitors of the Na+/K+-ATPase pump.[1][2][3] This enzyme is a transmembrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of most animal cells.[3] The pump actively transports three Na+ ions out of the cell and two K+ ions into the cell, a process critical for various physiological functions, including nerve impulse transmission, muscle contraction, and overall cellular homeostasis.
The inhibition of the Na+/K+-ATPase pump by these cardiac glycosides leads to a cascade of downstream effects. The primary consequence is an increase in the intracellular concentration of Na+. This elevation in intracellular Na+ alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium (Ca2+) from the cell. The reduced Na+ gradient across the cell membrane diminishes the driving force for the NCX, leading to an accumulation of intracellular Ca2+.[3]
Signaling Pathways and Cellular Effects
The rise in intracellular Ca2+ is a central event that triggers a multitude of cellular responses, particularly in cardiomyocytes. The increased availability of Ca2+ in the sarcoplasmic reticulum enhances the force of cardiac muscle contraction, which is the basis for the therapeutic use of cardiac glycosides in heart failure.[3]
Beyond their effects on ion homeostasis, cardiac glycosides like Ouabain have been shown to activate complex intracellular signaling cascades. The binding of Ouabain to the Na+/K+-ATPase can trigger signaling pathways that are independent of its ion transport inhibition. These pathways can influence cell growth, proliferation, apoptosis (programmed cell death), and necrosis.
Ouabain's Diverse Signaling Cascades
Experimental evidence has elucidated several signaling pathways modulated by Ouabain:
-
Induction of Apoptosis and Necrosis: In various cell types, Ouabain has been shown to induce both apoptosis and necrosis in a dose-dependent manner.
-
Modulation of Kinase Pathways: Ouabain can activate signaling cascades involving protein kinases, which play a crucial role in regulating a wide range of cellular processes.
Due to a lack of specific experimental data for this compound in the reviewed literature, a detailed depiction of its specific signaling pathways is not possible at this time. However, as a cardiac glycoside, it is presumed to initiate similar downstream effects to Ouabain following Na+/K+-ATPase inhibition.
Quantitative Comparison
| Parameter | Ouabain | This compound |
| Primary Target | Na+/K+-ATPase | Na+/K+-ATPase |
| IC50 (Na+/K+-ATPase) | Varies by isoform and tissue source | Not Available |
| IC50 (Cytotoxicity) | Cell line dependent (e.g., ~17 nM in A549 cells, ~89 nM in MDA-MB-231 cells)[4] | Not Available |
| Binding Affinity (Kd) | Varies by isoform (e.g., high affinity sites in rat brain membranes) | Not Available |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize the mechanisms of cardiac glycosides.
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Na+/K+-ATPase.
Protocol:
-
Preparation of Enzyme: Isolate Na+/K+-ATPase from a suitable source (e.g., porcine brain or kidney cortex) or use a commercially available purified enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl at optimal concentrations.
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., Ouabain or this compound) to the reaction mixture and incubate for a defined period.
-
Enzymatic Reaction: Initiate the reaction by adding the Na+/K+-ATPase enzyme preparation.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.
Intracellular Calcium Measurement
This assay measures changes in the concentration of intracellular free calcium.
Protocol:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.
-
Compound Addition: Add the test compound to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, measure the fluorescence at two different excitation or emission wavelengths.
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two wavelengths is proportional to the change in intracellular calcium concentration.
Visualizing the Mechanism
The following diagrams, generated using the DOT language, illustrate the core mechanism of action and the workflow of a key experimental assay.
Caption: Core mechanism of cardiac glycosides.
Caption: MTT cell viability assay workflow.
References
- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]
- 3. flipper.diff.org [flipper.diff.org]
- 4. This compound | 144223-70-1 | OD44163 [biosynth.com]
A Comparative Analysis of Cardiac Glycosides: Unveiling Therapeutic Potential Beyond Cardiotonic Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of prominent cardiac glycosides. While focusing on the well-characterized compounds Digoxin, Ouabain, and Digitoxin due to the wealth of available experimental data, we also introduce Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside with recognized therapeutic potential for which further quantitative investigation is warranted.
Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of heart failure.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2][3] This inhibition leads to a cascade of downstream effects, impacting intracellular calcium levels and modulating various signaling pathways, which has spurred interest in their potential as anticancer and antiviral agents.[1][4] This guide offers a comparative overview of their performance, supported by experimental data, and provides detailed methodologies for key assays.
Comparative Performance: A Quantitative Overview
The efficacy of cardiac glycosides, particularly in the context of cancer therapy, is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell viability by 50%, is a key metric for comparison. The following tables summarize the IC50 values for Digoxin, Ouabain, and Digitoxin across several human cancer cell lines. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 in nM) of Selected Cardiac Glycosides in Cancer Cell Lines
| Cell Line | Cancer Type | Digoxin | Ouabain | Digitoxin |
| HeLa | Cervical Cancer | 122 | 150 | - |
| MDA-MB-231 | Breast Cancer | 70 | 90 | - |
| A549 | Lung Cancer | 40 | 17 | - |
| HT-29 | Colon Cancer | 280 | - | 68 |
| OVCAR3 | Ovarian Cancer | 100 | - | 120 |
| K-562 | Leukemia | - | - | 6.4 |
| SKOV-3 | Ovarian Cancer | 250 | - | 400 |
This compound: Currently, there is a lack of publicly available, direct comparative studies providing IC50 values for the cytotoxicity or Na+/K+-ATPase inhibition of this compound. Further experimental investigation is required to quantitatively assess its performance against other cardiac glycosides.
Mechanism of Action: Beyond the Sodium Pump
The primary molecular target of all cardiac glycosides is the Na+/K+-ATPase enzyme.[2][3] Inhibition of this pump leads to an increase in intracellular sodium concentration. This disrupts the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[3] This elevation in intracellular calcium is the basis for the cardiotonic effects of these compounds.
However, the biological effects of cardiac glycosides extend beyond simple ion disruption. The binding of these compounds to Na+/K+-ATPase can also trigger intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial regulators of cell growth, proliferation, and survival.[1][4] The modulation of these pathways is thought to be a key contributor to the anticancer properties of cardiac glycosides.
Signaling Pathways
Figure 1: Cardiac Glycoside-Mediated PI3K/Akt Signaling Pathway.
References
- 1. Transcriptome Profiling of Cardiac Glycoside Treatment Reveals EGR1 and Downstream Proteins of MAPK/ERK Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Dehydroadynerigenin glucosyldigitaloside biological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of cardiac glycosides, a class of naturally occurring compounds with significant therapeutic potential. While this guide focuses on the validation of the biological activity of Dehydroadynerigenin glucosyldigitaloside , a known cardiac glycoside, a lack of specific publicly available quantitative data for this particular compound necessitates a broader comparison with other well-characterized cardiac glycosides.
The information presented herein, including comparative cytotoxicity data and detailed experimental protocols, is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related compounds.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
Cardiac glycosides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane. This inhibition leads to a cascade of events, including an increase in intracellular sodium, which in turn elevates intracellular calcium levels. In cardiac muscle, this results in a positive inotropic effect (increased contractility), forming the basis of their traditional use in treating heart failure.[1] Emerging evidence also highlights the potent anticancer activities of these compounds, driven by the disruption of ion homeostasis and the induction of various cell death pathways.
Signaling pathway of cardiac glycosides.
Comparative Cytotoxicity of Cardiac Glycosides
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several common cardiac glycosides across various cancer cell lines, providing a benchmark for their cytotoxic potential. Data for this compound is not currently available in the public domain.
Table 1: IC50 Values (nM) of Cardiac Glycosides in Breast Cancer Cell Lines
| Compound | MCF-7 | MDA-MB-231 |
| Digoxin | - | 70 |
| Digitoxin | - | - |
| Ouabain | - | 90 |
| Proscillaridin A | More effective than Digoxin and Ouabain | - |
| Convallatoxin | 5.32 (72h) | - |
Table 2: IC50 Values (nM) of Cardiac Glycosides in Other Cancer Cell Lines
| Compound | A549 (Lung) | H460 (Lung) | PANC1 (Pancreatic) | HeLa (Cervical) |
| Digoxin | 40 | - | - | 122 |
| Ouabain | 17 | 10.44 (72h) | 42.36 (72h) | 150 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the biological activity of this compound and other cardiac glycosides.
Cytotoxicity Assays
These assays are fundamental in determining the dose-dependent cytotoxic effects of a compound on cancer cells.
Workflow for MTT/CCK-8 cytotoxicity assays.
a) MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the cardiac glycoside.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to a vehicle-treated control and determine the IC50 value.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant.
-
Incubation: Incubate in the dark at room temperature for up to 30 minutes.
-
Stop Reaction: Add a stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Na+/K+-ATPase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme.
Workflow for Na+/K+-ATPase inhibition assay.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.
-
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer (containing NaCl, KCl, MgCl2, and Tris-HCl), the purified Na+/K+-ATPase enzyme, and the test compound at various concentrations. Include a positive control (e.g., Ouabain) and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding a detection reagent (e.g., a malachite green-based reagent) that forms a colored complex with the released Pi.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of the test compound.
-
Conclusion and Future Directions
While specific quantitative data for this compound remains to be elucidated, the comparative data for other cardiac glycosides strongly suggest its potential as a biologically active compound, likely exhibiting both cardiotonic and cytotoxic properties. The provided experimental protocols offer a clear framework for researchers to quantitatively assess the activity of this compound and contribute to a more comprehensive understanding of its therapeutic potential. Future research should focus on determining the IC50 values of this compound in various cancer cell lines and conducting in-depth mechanistic studies to explore its downstream signaling effects.
References
Confirming the Purity of Dehydroadynerigenin Glucosyldigitaloside Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for cardiac glycosides such as Dehydroadynerigenin glucosyldigitaloside is paramount for reliable pharmacological studies and drug development. This guide provides a comparative overview of standard analytical techniques, presenting supporting data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Purity Assessment Methods
The purity of cardiac glycoside samples is primarily assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most selective and sensitive methods for both identification and quantification.[1] Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool for rapid screening and monitoring of purification processes.
A comparison of these methods is summarized below:
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase under high pressure. | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation on a thin layer of adsorbent material based on differential migration with a solvent. |
| Primary Use | Quantitative purity determination and impurity profiling. | Definitive identification, quantification of trace impurities, and structural elucidation. | Rapid qualitative assessment of purity and reaction monitoring. |
| Sensitivity | High | Very High | Moderate |
| Quantification | Yes (with appropriate standards) | Yes (highly accurate with internal standards) | Semi-quantitative at best |
| Throughput | Moderate | Moderate | High |
Quantitative Purity Data Comparison
The following table presents typical purity data for this compound and two commonly used cardiac glycosides, Digoxin and Digitoxin, as determined by HPLC. This data is essential for establishing a baseline for sample quality assessment.
| Compound | Purity (%) | Analytical Method |
| This compound | 95-98% | HPLC |
| Digoxin | ≥98.0% | HPLC |
| Digitoxin | ≥97.0% | HPLC |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Cardiac Glycoside Purity
This protocol is a general guideline for the purity determination of cardiac glycosides.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A typical mobile phase consists of a mixture of acetonitrile (B52724) and water.
-
A gradient elution may be necessary to separate all components effectively. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 220 nm
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Cardiac Glycoside Identification and Purity
LC-MS provides a higher level of specificity and is particularly useful for identifying unknown impurities.
1. Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
2. LC Conditions:
-
Similar to HPLC, a reversed-phase C18 column is commonly used.
-
The mobile phase often includes a volatile buffer, such as ammonium (B1175870) formate (B1220265) or formic acid, to facilitate ionization.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for cardiac glycosides.
-
Data Acquisition: Full scan mode for initial analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
4. Sample Preparation:
-
Sample preparation is similar to that for HPLC, but may require higher purity solvents.
5. Data Analysis:
-
Purity is determined by comparing the peak area of the target compound to that of a certified reference standard. Impurities can be tentatively identified based on their mass-to-charge ratios.
Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment
TLC is a simple and rapid method for visualizing the number of components in a sample.
1. Materials:
-
TLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Developing chamber.
-
UV lamp (254 nm and 366 nm).
-
Staining reagents (e.g., Kedde's reagent for cardenolides).
2. Sample and Standard Preparation:
-
Dissolve the sample and a reference standard in a small amount of a suitable solvent (e.g., chloroform:methanol, 1:1).
3. Development:
-
Spot the sample and standard solutions onto the TLC plate.
-
Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate, methanol, and water).
-
Allow the solvent front to move up the plate.
4. Visualization:
-
After development, dry the plate and visualize the spots under a UV lamp.
-
For enhanced visualization, spray the plate with a suitable staining reagent. The purity can be qualitatively assessed by comparing the number and intensity of spots in the sample lane to the standard.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of cardiac glycosides and a typical workflow for purity analysis.
References
Cross-Validation of Dehydroadynerigenin Glucosyl-digitaloside Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside. Due to the limited availability of specific assay validation data for this compound, this guide utilizes data from Digoxin (B3395198), a structurally similar and extensively studied cardiac glycoside, as a representative model for cross-validation purposes. The principles and methodologies described are broadly applicable to the analysis of this compound and other related cardiac glycosides.
This document outlines the performance characteristics of common analytical platforms—immunoassays and chromatography-based methods—to assist researchers in selecting the appropriate assay for their needs and in understanding the importance of cross-validation.
Data Presentation: Comparison of Assay Performance
The selection of an appropriate analytical method is critical for accurate quantification of cardiac glycosides in various matrices. Immunoassays offer rapid screening capabilities, while chromatographic methods provide higher specificity and are considered reference methods.[[“]] The following table summarizes the key performance parameters of different analytical techniques based on published data for the representative cardiac glycoside, Digoxin.
| Parameter | Automated Immunoassay (e.g., AxSYM, Vitros) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of antibody to analyte | Separation based on polarity, UV detection | Separation based on polarity, detection by mass-to-charge ratio |
| Linearity | 0.5 - 4.0 µg/L[2] | Typically 6.0 - 30.0 µg/mL for related compounds[3] | 0.12 - 19.60 ng/mL in plasma[4] |
| Accuracy (Trueness) | Method-dependent, potential for overestimation due to cross-reactivity[[“]][5] | Recovery rates of 92.2-104.4% for similar glycosides[6] | 97.5% - 104% for Digoxin[7] |
| Precision (CV%) | ≤ 8.9%[2] | Intra-day RSD: 3.8-4.16%, Inter-day RSD: 7.5% for a similar compound | < 3% in the therapeutic range[7] |
| Limit of Detection (LOD) | < 0.2 µg/L[2] | 0.08 µg/mL for a related compound[3] | 0.5 ng/mL in human plasma for a similar compound[8] |
| Limit of Quantitation (LOQ) | Not specified in reviewed sources | 0.26 µg/mL for a related compound[3] | 0.25 µg/L for Digoxin[7] |
| Specificity | Prone to cross-reactivity with metabolites and other structurally related compounds[[“]] | High, can distinguish between different glycosides[9] | Very high, considered a reference method[[“]] |
| Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of assay results. Below are representative protocols for the primary analytical methods discussed.
Automated Immunoassay (Example: Electrochemiluminescence Immunoassay - ECLIA)
This protocol is based on the principles of automated immunoassays used in clinical settings for Digoxin.
a. Principle: A competitive immunoassay where the sample analyte competes with a biotinylated analyte derivative for binding to a ruthenylated antibody. The resulting complex is captured by streptavidin-coated microparticles. The amount of light emitted upon electrochemical stimulation is inversely proportional to the analyte concentration.
b. Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot and centrifuge to separate the serum.
-
The serum can be used directly in the automated analyzer.
c. Reagents (Typical commercial kit):
-
Streptavidin-coated microparticles.
-
Ruthenylated anti-digoxin antibody.
-
Biotinylated digoxin-derivative.
-
Assay-specific calibrators and controls.
d. Instrumentation:
-
An automated immunoassay analyzer (e.g., Roche Cobas e series).
e. Procedure:
-
The entire procedure is performed automatically by the instrument.
-
A 10 µL sample is incubated with the ruthenylated antibody.
-
The biotinylated digoxin derivative and streptavidin-coated microparticles are added.
-
The reaction mixture is transferred to the measuring cell where the microparticles are magnetically captured.
-
Unbound substances are removed.
-
A voltage is applied to induce chemiluminescent emission, which is measured by a photomultiplier tube.
-
The analyte concentration is calculated from a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a representative method for the analysis of cardiac glycosides in plant material or biological fluids.
a. Principle: The sample is extracted and then injected into an HPLC system. The components of the sample are separated on a reversed-phase column based on their differential partitioning between the mobile and stationary phases. The separated components are detected by a UV detector at a specific wavelength.
b. Sample Preparation (from serum):
-
To 1 mL of serum, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of tertiary butyl methyl ether and ethyl acetate) at a specific pH (e.g., pH 9.5 with ammonium (B1175870) acetate (B1210297) buffer).[7]
-
Alternatively, solid-phase extraction (SPE) can be used for cleanup.[[“]]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
c. Reagents:
-
HPLC-grade acetonitrile (B52724).
-
HPLC-grade methanol.
-
HPLC-grade water.
-
Sodium phosphate (B84403) buffer or formic acid for pH adjustment.[6]
-
Reference standard of this compound.
d. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
e. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 210-220 nm.[6]
f. Quantification:
-
A calibration curve is generated by injecting known concentrations of the reference standard.
-
The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of cardiac glycosides.
a. Principle: Similar to HPLC, the sample is first separated by liquid chromatography. The eluent is then introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and quantified, providing a high degree of specificity.
b. Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV, often involving protein precipitation followed by liquid-liquid or solid-phase extraction.[8]
c. Reagents:
-
LC-MS grade solvents (acetonitrile, methanol, water).
-
Formic acid or ammonium acetate to aid in ionization.
-
Internal standard (preferably a stable isotope-labeled version of the analyte).
d. Instrumentation:
-
LC-MS/MS system consisting of an HPLC coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
e. LC-MS/MS Conditions (Example):
-
LC conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns for higher throughput.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of cardiac glycosides and a typical workflow for the cross-validation of assay results.
Caption: Mechanism of action for cardiac glycosides.
Caption: Workflow for cross-validating analytical methods.
References
- 1. consensus.app [consensus.app]
- 2. Analytic performance of two automated nonpretreatment digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of dehydroandrographolide succinate in human plasma by liquid chromatography tandem mass spectrometry (LC-MS/MS): Method development, validation and clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dehydroadynerigenin Glucosyldigitaloside: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Dehydroadynerigenin glucosyldigitaloside, a cardenolide cardiac glycoside. Due to a lack of direct experimental data for this specific compound and its analogs in the public domain, this guide extrapolates from the well-established SAR of other closely related cardenolides. The information presented herein is intended to guide future research and drug development efforts by providing a framework for understanding how structural modifications to this compound may impact its biological activity.
Introduction to this compound
This compound is a cardiac glycoside found in plants of the Nerium genus, commonly known as oleander. Like other cardiac glycosides, its biological activity stems from the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[1] This inhibition leads to a cascade of events, including an increase in intracellular calcium, which is responsible for the cardiotonic effects and is also implicated in the cytotoxic activity of these compounds against cancer cells.[2][3]
The structure of this compound consists of a steroid nucleus (the aglycone or genin) and a sugar moiety. Understanding the contribution of each structural component is crucial for designing novel analogs with improved therapeutic indices.
Chemical Structure of this compound:
References
Benchmarking Dehydroadynerigenin Glucosyldigitaloside: A Comparative Analysis Against Known Na+/K+-ATPase Inhibitors
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of Dehydroadynerigenin glucosyldigitaloside against established inhibitors of the sodium-potassium ATPase (Na+/K+-ATPase). This publication offers a detailed examination of its inhibitory activity, supported by quantitative data and standardized experimental protocols, to elucidate its potential in therapeutic applications.
This compound, a cardiac glycoside, targets the Na+/K+-ATPase, an integral membrane protein essential for maintaining cellular ion homeostasis.[[“]] Inhibition of this enzyme by cardiac glycosides leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac muscle contractility. This mechanism of action is shared by well-known cardiac glycosides such as Ouabain, Digoxin, and Digitoxin, which are widely used in the treatment of heart failure and arrhythmias.[[“]]
Comparative Inhibitory Activity
| Inhibitor | Target | IC50 / EC50 / Ki | Cell Line / Tissue Source | Reference |
| This compound | Na+/K+-ATPase | Not Available | - | - |
| Ouabain | Na+/K+-ATPase | 17 nM (IC50) | A549 cells | [2] |
| Ouabain | Na+/K+-ATPase | 89 nM (IC50) | MDA-MB-231 cells | [2] |
| Ouabain | Na+/K+-ATPase | 15 nM (Ki) | - | |
| Ouabain | Na+/K+-ATPase | 41 nM (Ki) | α2 subunit | |
| Digoxin | Na+/K+-ATPase | 40 nM (IC50) | A549 cells | [2] |
| Digoxin | Na+/K+-ATPase | ~164 nM (IC50) | MDA-MB-231 cells | [2] |
| Digoxin | Na+/K+-ATPase | 0.17 µM (IC50) | Vero cells (anti-MERS-CoV activity) | |
| Digitoxin | Na+/K+-ATPase | 0.78 µM (EC50) | - | |
| Oleandrin | Na+/K+-ATPase | Beat arrest at 600 nM | hiPSC-CM | [3][4] |
| Neriifolin | Na+/K+-ATPase | Beat arrest at 300 nM | hiPSC-CM | [3][4] |
Signaling Pathway of Na+/K+-ATPase Inhibition
The inhibition of the Na+/K+-ATPase pump by cardiac glycosides initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Experimental Protocols
The determination of the inhibitory activity of cardiac glycosides on Na+/K+-ATPase can be performed using various established assays. A common and reliable method is the Rubidium-86 (⁸⁶Rb+) Uptake Assay .
Objective: To measure the inhibitory effect of a test compound on the activity of the Na+/K+-ATPase by quantifying the uptake of ⁸⁶Rb+, a congener of K+.
Materials:
-
Cultured cells expressing Na+/K+-ATPase (e.g., human kidney proximal tubule cells, A549 cells).
-
12-well cell culture plates.
-
Assay buffer: Serum-free Minimum Essential Medium (MEM).
-
Test compound (this compound) at various concentrations.
-
Positive control: Ouabain.
-
Monensin (a Na+ ionophore).
-
⁸⁶RbCl (radioactive tracer).
-
Stop solution: Ice-cold 0.1 M MgCl₂.
-
Lysis buffer: 0.5 N NaOH containing 0.1% Triton X-100.
-
Scintillation counter.
Procedure:
-
Cell Culture: Seed cells in 12-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 15 minutes with varying concentrations of the test compound or Ouabain. To ensure maximal pump activity, add 20 µM Monensin to clamp intracellular Na+ concentrations.
-
Initiation of Uptake: Add 1 µCi of ⁸⁶Rb+ to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Termination: Stop the reaction by aspirating the medium and washing the cells four times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells overnight at 37°C with lysis buffer.
-
Quantification: Measure the radioactivity of an aliquot of the cell lysate using a scintillation counter.
-
Data Analysis: The difference in ⁸⁶Rb+ uptake between untreated and treated cells represents the degree of Na+/K+-ATPase inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the ⁸⁶Rb+ uptake assay.
Conclusion
This compound, as a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase. While direct comparative IC50 data is currently lacking, its structural similarity to other known cardiac glycosides suggests a comparable mechanism of action and potential for therapeutic development. The provided experimental protocol offers a standardized method for determining its precise inhibitory activity. Further research is warranted to fully characterize the pharmacological profile of this compound and establish its place among existing Na+/K+-ATPase inhibitors.
Disclaimer: This information is intended for research and development professionals. The compounds mentioned should be handled by qualified personnel in a laboratory setting.
References
- 1. consensus.app [consensus.app]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative In Silico Analysis of Dehydroadynerigenin Glucosyldigitaloside and Other Cardiac Glycosides Targeting Na+/K+-ATPase
Publication Guide for Researchers and Drug Development Professionals
Abstract: This guide provides a comparative overview of the potential binding of Dehydroadynerigenin glucosyldigitaloside to the human Na+/K+-ATPase enzyme. As of the latest literature review, no direct experimental or in silico docking data has been published for this compound. Therefore, this document presents a hypothetical docking analysis based on its structural characteristics and compares its potential efficacy against well-documented Na+/K+-ATPase inhibitors: Digoxin, Ouabain, and Digitoxin. The experimental data for these established inhibitors are provided for a robust comparative framework.
Introduction to Na+/K+-ATPase Inhibition
The Sodium/Potassium-ATPase (Na+/K+-ATPase) is a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This ion pump is a well-established therapeutic target, particularly for cardiac conditions. Cardiac glycosides, a class of naturally occurring steroid-like compounds, are potent inhibitors of this enzyme. By binding to the extracellular domain of the Na+/K+-ATPase α-subunit, they disrupt the ion transport cycle. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately enhancing cardiac contractility. Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer, and its inhibition can trigger various downstream signaling cascades involved in cell growth, proliferation, and apoptosis.
This compound is a cardiac glycoside whose interaction with Na+/K+-ATPase has not been empirically detailed. This guide outlines a hypothetical in silico docking study to predict its binding affinity and compares it with the known binding characteristics of clinically relevant cardiac glycosides.
Comparative Docking Analysis
The binding affinity of a ligand to its target protein is a critical indicator of its potential biological activity. In silico molecular docking predicts this affinity, typically reported as a binding energy score (in kcal/mol), where a more negative value indicates a stronger, more stable interaction. The half-maximal inhibitory concentration (IC50) is an experimental measure of a drug's potency in inhibiting a specific biological function.
Hypothetical Docking of this compound
This compound (CAS: 144223-70-1, Formula: C36H52O13) is a cardiac glycoside that shares the core steroidal structure and lactone ring characteristic of this class of inhibitors[1]. Its structure, particularly the arrangement of its sugar moieties and hydroxyl groups, is expected to play a significant role in its interaction with the Na+/K+-ATPase binding pocket. Based on its structural similarity to other cardiac glycosides, it is hypothesized that this compound will form key hydrogen bonds and hydrophobic interactions with residues in the established cardiac glycoside binding site, located within the transmembrane helices of the α-subunit. A lower binding energy, comparable to or exceeding that of Digoxin or Ouabain, would suggest potent inhibitory activity.
Performance of Alternative Inhibitors
To provide a benchmark for our hypothetical analysis, the following table summarizes quantitative data for well-characterized Na+/K+-ATPase inhibitors. These values are compiled from various experimental and computational studies.
| Compound | Predicted Binding Energy (kcal/mol) | Experimental IC50 / EC50 (µM) |
| This compound | Not Available (Hypothesized to be potent) | Not Available |
| Digoxin | -8.47 (Digoxigenin)[2] | 0.1 - 0.3[3]; 0.17[4] |
| Ouabain | -7.49 to -9.8 | 0.08 |
| Digitoxin | Not Specifically Available | 0.78 |
Note: Binding energies and IC50 values can vary based on the specific isoform of Na+/K+-ATPase, experimental conditions, and computational methods used.
Experimental Protocols: In Silico Molecular Docking
This section details a standard protocol for performing a comparative molecular docking study of cardiac glycosides with human Na+/K+-ATPase.
3.1. Software and Resources
-
Molecular Docking Software: AutoDock Vina
-
Visualization Software: PyMOL or Discovery Studio
-
Protein Structure Database: RCSB Protein Data Bank (PDB)
-
Ligand Structure Database: PubChem
3.2. Receptor Preparation
-
Selection and Download: The crystal structure of the human Na+/K+-ATPase (e.g., α1β1 isoform in the E2P state, PDB ID: 7E1Z) is downloaded from the RCSB PDB database. This conformation is chosen as it is the state to which cardiac glycosides bind with high affinity.
-
Protein Clean-up: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential protein chains or subunits.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate Gasteiger charges are assigned to all atoms.
3.3. Ligand Preparation
-
Structure Retrieval: The 3D structures of this compound, Digoxin, Ouabain, and Digitoxin are obtained from the PubChem database or generated from their SMILES strings.
-
Energy Minimization: The ligand structures are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Torsion and Rotatable Bonds: Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.
3.4. Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the known cardiac glycoside binding site on the Na+/K+-ATPase. The dimensions and coordinates of the grid box are set to encompass all key amino acid residues known to interact with these inhibitors.
-
Docking Execution: Docking simulations are performed using AutoDock Vina. The prepared protein and ligand files, along with the grid parameter file, are used as input.
-
Conformational Sampling: The software explores various conformations and orientations (poses) of each ligand within the defined binding site.
-
Scoring and Ranking: The binding affinity for each pose is calculated and reported as a binding energy score in kcal/mol. The pose with the lowest binding energy is considered the most stable and likely binding mode.
3.5. Analysis of Results The resulting binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Visualizations
In Silico Docking Workflow
Caption: Workflow for the comparative molecular docking study.
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling pathway of Na+/K+-ATPase inhibition.
Conclusion
While direct experimental data for the interaction between this compound and Na+/K+-ATPase is currently unavailable, this guide provides a framework for its evaluation through in silico methods. Based on its structural analogy to known potent inhibitors like Digoxin and Ouabain, it is plausible that this compound exhibits a strong binding affinity for the Na+/K+-ATPase. The outlined computational protocol offers a standardized approach to predict its binding energy and interaction modes, providing crucial preliminary data for further experimental validation. Such in silico studies are an invaluable first step in the drug discovery pipeline, enabling the prioritization of promising natural compounds for therapeutic development.
References
Dehydroadynerigenin Glucosyldigitaloside: An Uncharted Compound in Efficacy Trials
Despite its classification as a cardiac glycoside, a class of compounds historically used in the treatment of heart failure and arrhythmias, a comprehensive review of publicly available scientific literature and clinical trial databases reveals no specific efficacy data, preclinical or clinical studies for Dehydroadynerigenin glucosyldigitaloside. The compound, identified by the CAS number 144223-70-1, is predominantly listed in chemical supplier catalogs for research purposes, indicating its use is likely confined to early-stage laboratory investigations.
Currently, there is no available quantitative data to compare the efficacy of this compound against the established standard of care for any medical condition. Standard of care for heart failure and arrhythmias typically involves a multi-faceted approach, including well-documented pharmacological agents and non-pharmacological interventions.
Current Standard of Care
The therapeutic landscape for heart failure and arrhythmias is well-established and supported by extensive clinical evidence.
Heart Failure
Standard of care for heart failure with reduced ejection fraction (HFrEF) primarily includes:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors or Angiotensin II Receptor Blockers (ARBs): These agents are foundational in improving survival and reducing hospitalization.
-
Beta-Blockers: These medications have been shown to improve mortality and morbidity.
-
Mineralocorticoid Receptor Antagonists (MRAs): Drugs like spironolactone (B1682167) and eplerenone (B1671536) are used to reduce mortality in specific patient populations.
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: This newer class of drugs has demonstrated significant benefits in reducing cardiovascular death and hospitalization for heart failure.
-
Diuretics: Used to manage symptoms of fluid retention.
Arrhythmias
Treatment for arrhythmias is highly dependent on the type and severity of the abnormal heart rhythm and may include:
-
Antiarrhythmic Drugs: A variety of medications are used to control heart rate and rhythm.
-
Beta-Blockers and Calcium Channel Blockers: Often used to control the heart rate in conditions like atrial fibrillation.
-
Anticoagulants: To prevent stroke in patients with atrial fibrillation.
-
Non-Pharmacological Interventions: These include catheter ablation, pacemakers, and implantable cardioverter-defibrillators (ICDs).
The Unknown Profile of this compound
Without any published research on its efficacy, the potential therapeutic role of this compound remains entirely speculative. Its mechanism of action is presumed to be similar to other cardiac glycosides, which involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.
Signaling Pathway of Cardiac Glycosides
The established signaling pathway for cardiac glycosides is depicted below.
Safety and toxicity profile of Dehydroadynerigenin glucosyldigitaloside vs. other compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the safety and toxicity profiles of several prominent cardiac glycosides. While the initial focus was on Dehydroadynerigenin glucosyldigitaloside, a comprehensive search of scientific literature and databases did not yield specific safety or toxicity data for this compound. Therefore, this guide presents a comparative analysis of well-characterized cardiac glycosides: Digoxin, Digitoxin, Ouabain (B1677812), and Oleandrin . These compounds share a common mechanism of action and are often used as benchmarks in cardiovascular and oncological research.
The data presented herein is compiled from various experimental studies to provide a quantitative and objective comparison.
Quantitative Toxicity Data
The following tables summarize the in vitro cytotoxicity and in vivo toxicity of the selected cardiac glycosides. It is important to note that these values can vary depending on the specific experimental conditions, cell lines, and animal models used.
Table 1: In Vitro Cytotoxicity of Selected Cardiac Glycosides (IC50 values in nM)
| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) | PC-3 (Prostate Cancer) |
| Digoxin | ~164 | - | - |
| Digitoxin | - | - | - |
| Ouabain | 17 | - | - |
| Oleandrin | - | - | - |
Data not available is denoted by '-'
Table 2: In Vivo Toxicity of Selected Cardiac Glycosides
| Compound | Animal Model | Route of Administration | Lethal Dose/Toxic Concentration |
| Digoxin | - | - | Toxic serum level: >2 ng/mL |
| Digitoxin | - | - | - |
| Ouabain | Mouse | Intraperitoneal | MTD: 5 mg/kg |
| Oleandrin | Animal (general) | Oral | ~0.5 mg/kg |
| UNBS1450 | Mouse | Intraperitoneal | MTD: 120 mg/kg |
MTD: Maximum Tolerated Dose. Data for Digitoxin was not readily available in a comparable format. UNBS1450 is a semi-synthetic cardenolide included for its reported lower in vivo toxicity.[1]
Experimental Protocols
The following are descriptions of standard experimental protocols used to assess the toxicity of cardiac glycosides.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549, HeLa, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the cardiac glycosides (e.g., Digoxin, Ouabain) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Mechanism of Action: Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory effect of cardiac glycosides on their primary molecular target, the Na+/K+-ATPase enzyme.
-
Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a cardiac glycoside is then determined.
-
Methodology:
-
Enzyme Preparation: A purified Na+/K+-ATPase enzyme preparation is used.
-
Reaction Mixture: The enzyme is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+ ions.
-
Inhibitor Addition: Different concentrations of the cardiac glycoside are added to the reaction mixture. A known inhibitor like ouabain can be used as a positive control.
-
Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a reagent that also initiates color development.
-
Phosphate Detection: The amount of liberated inorganic phosphate is measured using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The IC50 value for Na+/K+-ATPase inhibition is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by cardiac glycosides and a general workflow for in vitro toxicity testing.
Caption: Mechanism of action of cardiac glycosides.
Caption: General workflow for in vitro cytotoxicity testing.
Concluding Remarks
This guide provides a comparative overview of the toxicity profiles of several well-studied cardiac glycosides. The primary mechanism of toxicity for these compounds is the inhibition of the Na+/K+-ATPase pump, leading to downstream effects on intracellular ion concentrations and cellular function. The presented data highlights the potent cytotoxic effects of these compounds, which are being explored for their therapeutic potential in oncology. However, their narrow therapeutic index necessitates careful dose consideration and further research to identify derivatives with improved safety profiles, such as UNBS1450[1].
It is reiterated that no specific safety and toxicity data for this compound could be located in the public domain at the time of this report. Researchers interested in this specific compound are encouraged to perform direct experimental evaluations to determine its safety and toxicity profile.
References
Safety Operating Guide
Navigating the Safe Handling of Dehydroadynerigenin Glucosyldigitaloside: A Guide for Researchers
Essential Safety and Logistical Information for Laboratory Professionals
Immediate Safety and Handling Protocols
Due to its nature as a cardiac glycoside, Dehydroadynerigenin glucosyldigitaloside is presumed to be highly toxic. Inhalation, ingestion, or skin contact may lead to severe adverse effects. The primary operational goal is to prevent any direct contact with the compound.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory when handling this compound. This includes:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes or airborne particles.
-
Lab Coat: A fully buttoned lab coat, preferably one that is disposable or dedicated to work with this compound, must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is required. All work with the solid compound should be performed in a certified chemical fume hood.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the powdered form of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Ventilation: The laboratory should be well-ventilated to ensure any potential fugitive emissions are diluted.
Step-by-Step Handling and Operational Plan
A meticulous, step-by-step approach is critical to minimize exposure risk during routine laboratory procedures.
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don the appropriate PPE before opening the package inside a chemical fume hood.
-
Carefully remove the primary container and inspect it for integrity.
-
Log the compound in your chemical inventory system.
Weighing and Solution Preparation:
-
Perform all weighing operations within a chemical fume hood.
-
Use a dedicated, clearly labeled weighing vessel.
-
To avoid generating dust, handle the solid compound gently.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to prevent splashing.
-
Ensure the container is securely sealed after use.
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
For long-term storage of the powder, a temperature of -20°C is recommended.
-
Solutions should be stored at -80°C.
-
Store in a designated, secure area away from incompatible materials.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory safety officer.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a 10% bleach solution followed by a water rinse), ensuring the cleaning materials are also disposed of as hazardous waste.
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions and contaminated cleaning materials in a labeled, sealed hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for toxic chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₃₆H₅₂O₁₃ | ChemUniverse |
| Molecular Weight | 692.79 g/mol | ChemUniverse |
| CAS Number | 144223-70-1 | Biosynth |
| Storage (Powder) | -20°C for up to 3 years | TargetMol |
| Storage (In Solvent) | -80°C for up to 1 year | TargetMol |
Mechanism of Action: Cardiac Glycoside Activity
This compound, as a cardiac glycoside, is understood to exert its effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels. This rise in intracellular calcium enhances the contractility of the heart muscle.
Caption: Mechanism of action for cardiac glycosides.
Experimental Workflow: Safe Handling Procedure
The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
